4,4'-DI(Methylthio)benzoin
Description
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Structure
3D Structure
Properties
CAS No. |
42445-18-1 |
|---|---|
Molecular Formula |
C16H16O2S2 |
Molecular Weight |
304.4 g/mol |
IUPAC Name |
2-hydroxy-1,2-bis(4-methylsulfanylphenyl)ethanone |
InChI |
InChI=1S/C16H16O2S2/c1-19-13-7-3-11(4-8-13)15(17)16(18)12-5-9-14(20-2)10-6-12/h3-10,15,17H,1-2H3 |
InChI Key |
XWGRBLIDRXJFON-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=CC=C(C=C1)C(C(=O)C2=CC=C(C=C2)SC)O |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Physicochemical Properties of 4,4'-Di(methylthio)benzoin (CAS 42445-18-1)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the core physicochemical properties of 4,4'-Di(methylthio)benzoin, a benzoin derivative with significant potential in polymer chemistry and other applications. As a Senior Application Scientist, this document is structured to deliver not just data, but also insights into the experimental context and practical implications of the compound's characteristics.
Foreword: Understanding the Significance of Thioether Substitution
The introduction of methylthio groups at the 4 and 4' positions of the benzoin scaffold dramatically alters its electronic and, consequently, its chemical and physical properties compared to the parent benzoin molecule. These sulfur-containing substituents act as auxochromes, influencing the molecule's absorption of ultraviolet and visible light. This enhancement of molar absorptivity in the near-UV region is a key attribute that underpins its primary application as a highly efficient photoinitiator.[1][2][3] Understanding these fundamental properties is crucial for its effective application and for the development of novel formulations and processes.
Chemical Identity and Core Physical Properties
This compound is a symmetrical aromatic ketone characterized by the presence of a hydroxyl group alpha to the carbonyl and two methylthio-substituted phenyl rings.
| Property | Value | Source(s) |
| CAS Number | 42445-18-1 | [4] |
| Molecular Formula | C₁₆H₁₆O₂S₂ | [4] |
| Molecular Weight | 304.43 g/mol | [4] |
| Appearance | Pale yellow powder/crystals | [1] |
| Melting Point | 133-137 °C (for parent benzoin) | [5] |
Synthesis and Purification
The synthesis of this compound typically follows the principles of the benzoin condensation, a classic organic reaction. The introduction of the methylthio groups necessitates the use of a substituted benzaldehyde as the starting material.
Proposed Synthesis Pathway
The most logical synthetic route involves the cyanide-catalyzed dimerization of 4-(methylthio)benzaldehyde. The cyanide ion acts as a nucleophilic catalyst, attacking the carbonyl carbon of one aldehyde molecule to form a cyanohydrin intermediate. This intermediate then acts as a nucleophile, attacking a second aldehyde molecule, and subsequent rearrangement and elimination of the cyanide catalyst yield the benzoin product.
Caption: Proposed synthesis pathway for this compound.
Step-by-Step Experimental Protocol (Hypothetical)
Based on general procedures for benzoin condensation, a plausible protocol is as follows. This is a representative protocol and should be optimized for specific laboratory conditions.
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4-(methylthio)benzaldehyde in a suitable solvent such as ethanol or a mixture of ethanol and water.
-
Catalyst Addition: Add a catalytic amount of potassium or sodium cyanide to the solution. Caution: Cyanides are highly toxic. Handle with extreme care in a well-ventilated fume hood.
-
Reaction: Gently reflux the mixture for a specified period. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Workup: After the reaction is complete, cool the mixture to room temperature. The product may precipitate out of the solution. If not, the product can be precipitated by the addition of cold water.
-
Purification: Collect the crude product by vacuum filtration and wash with cold water and then a small amount of cold ethanol. Further purification can be achieved by recrystallization from a suitable solvent like ethanol to yield the pure this compound.
Spectroscopic and Chromatographic Characterization
Detailed spectroscopic and chromatographic analysis is essential for confirming the identity and purity of the synthesized compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methoxy protons, the hydroxyl proton, and the methine proton. The aromatic protons will likely appear as a set of doublets in the range of 7-8 ppm. The methyl protons of the thioether groups will present as a sharp singlet around 2.5 ppm. The hydroxyl and methine protons will appear as singlets, with their chemical shifts being solvent-dependent.
-
¹³C NMR: The carbon NMR spectrum will show characteristic peaks for the carbonyl carbon (typically downfield, >190 ppm), the aromatic carbons (120-150 ppm), the carbon bearing the hydroxyl group (~75 ppm), and the methyl carbons of the thioether groups (~15 ppm).
Infrared (IR) Spectroscopy
The IR spectrum will provide key information about the functional groups present in the molecule. Expected characteristic absorption bands include:
-
A broad O-H stretching band around 3400 cm⁻¹ for the hydroxyl group.
-
A strong C=O stretching band for the ketone at approximately 1680 cm⁻¹.
-
C-H stretching bands for the aromatic rings and methyl groups just above and below 3000 cm⁻¹, respectively.
-
C=C stretching bands for the aromatic rings in the 1450-1600 cm⁻¹ region.
-
A C-S stretching vibration, which is typically weak, in the 600-800 cm⁻¹ range.
UV-Visible (UV-Vis) Spectroscopy
As a key feature of this molecule, the UV-Vis spectrum is of particular interest. The introduction of the methylthio groups causes a significant bathochromic shift (shift to longer wavelengths) and a hyperchromic effect (increase in absorbance intensity) compared to unsubstituted benzoin.[2][3] This enhanced absorption in the near-UV region (typically 300-400 nm) is what makes it an effective photoinitiator for free radical polymerization.[1]
High-Performance Liquid Chromatography (HPLC)
A reversed-phase HPLC method can be developed for the purity assessment of this compound. A C18 column with a mobile phase consisting of a mixture of acetonitrile and water would be a suitable starting point. Detection can be performed using a UV detector set at the wavelength of maximum absorbance determined from the UV-Vis spectrum.
Caption: A typical workflow for HPLC analysis of this compound.
Applications and Mechanism of Action
The primary application of this compound is as a photoinitiator for free radical polymerization.[1][2][3]
Photoinitiation Mechanism
Upon absorption of UV radiation, the this compound molecule is promoted to an excited singlet state, which can then undergo intersystem crossing to a more stable triplet state. From this triplet state, the molecule undergoes α-cleavage (Norrish Type I reaction) to generate two radical species: a benzoyl radical and a hydroxybenzyl radical, both substituted with the methylthio groups. These radicals can then initiate the polymerization of vinyl monomers.[1]
Caption: Simplified Jablonski diagram illustrating the photoinitiation process.
The thioether substituents play a crucial role in enhancing the efficiency of this process by increasing the light absorption and potentially influencing the stability of the resulting radicals.[1]
Safety and Handling
Specific safety data for this compound is not widely available. Therefore, it should be handled with the care appropriate for a novel chemical substance. General precautions for handling benzoin and related aromatic ketones should be followed.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.
-
Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust. Avoid contact with skin and eyes.
-
Storage: Store in a cool, dry, and dark place in a tightly sealed container.
For related compounds like benzoin, hazards include skin and eye irritation.[6]
Conclusion
This compound stands out as a promising photoinitiator due to its enhanced UV absorption characteristics conferred by the methylthio substituents. While a comprehensive dataset of its physicochemical properties is still emerging, this guide provides a foundational understanding based on established chemical principles and available literature. Further research to fully characterize this compound will undoubtedly expand its applications in polymer science and materials chemistry.
References
-
Esen, D. S., Arsu, N., Da Silva, J. P., Jockusch, S., & Turro, N. J. (2013). Benzoin type photoinitiator for free radical polymerization. Journal of Polymer Science Part A: Polymer Chemistry, 51(8), 1865-1871.[1][2][3]
- Science of Synthesis: Houben-Weyl Methods of Molecular Transformations Vol. 26: Ketones. (2005). Georg Thieme Verlag.
-
Material Safety Data Sheet - Benzoin MSDS. (2005). ScienceLab.com.[6]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Photoinitiator - Explore the Science & Experts | ideXlab [idexlab.com]
- 3. semanticscholar.org [semanticscholar.org]
- 4. This compound | 42445-18-1 [amp.chemicalbook.com]
- 5. 4,4'-DIMETHYLBENZOIN(1218-89-9) 13C NMR spectrum [chemicalbook.com]
- 6. studylib.net [studylib.net]
Technical Guide: UV-Vis Absorption Spectrum of 4,4'-Di(methylthio)benzoin
[1]
Executive Summary & Chemical Context
This compound (also known as 1,2-bis(4-(methylthio)phenyl)-2-hydroxyethan-1-one) is a symmetric derivative of benzoin.[1][2] It functions primarily as a Norrish Type I photoinitiator , undergoing
The incorporation of methylthio (-SMe) groups at the para positions of the phenyl rings introduces a strong auxochromic effect.[1] Unlike unsubstituted benzoin, which absorbs primarily in the deep UV (<250 nm) with a weak tail at 320 nm, the thio-substituted derivative exhibits a significant bathochromic (red) shift .[1] This shift enhances its absorption cross-section in the 300–365 nm range, making it highly relevant for UV-LED curing applications where deep-UV penetration is limited.[1][2]
Key Molecular Descriptors
| Property | Detail |
| IUPAC Name | 1,2-bis(4-(methylthio)phenyl)-2-hydroxyethan-1-one |
| Chromophore | 4-Methylthiobenzoyl (conjugated via carbonyl) |
| Auxochrome | Methylthio (-SMe) group (Electron Donor via Resonance) |
| Primary Application | Type I Photoinitiator (Free Radical Polymerization) |
| Key Spectral Feature | Intense Charge Transfer (CT) band at |
Theoretical Framework: Electronic Transitions
The UV-Vis spectrum of this compound is governed by three primary electronic transitions. Understanding these is crucial for interpreting the spectrum and predicting solvent effects (solvatochromism).[2]
The Bathochromic Shift Mechanism
The sulfur atom in the -SMe group possesses lone pair electrons that participate in
-
Result: The primary
transition shifts from ~248 nm (benzoin) to ~310 nm (thio-benzoin).[1][2] -
Intensity: The transition acquires Charge Transfer (CT) character, significantly increasing the molar extinction coefficient (
).[2]
Spectral Band Assignment
| Band | Wavelength ( | Transition Type | Origin | |
| I | 230–245 nm | Aromatic Ring (Local Excitation) | High (>20,000) | |
| II | 305–315 nm | CT / | S | High (~15,000) |
| III | 330–350 nm (Tail) | Carbonyl lone pair (Forbidden) | Low (<200) |
Note: Band III (the "forbidden" transition) is often obscured by the intense tail of Band II in thio-derivatives, but it is the state responsible for the initial intersystem crossing (ISC) to the triplet state required for photocleavage.[1]
Experimental Protocol: Spectral Acquisition
To ensure data integrity and reproducibility, the following protocol must be strictly observed.
Materials & Solvents[1][2][4]
-
Analyte: this compound (Purity >98%, confirmed by HPLC/NMR).[1][2]
-
Solvent Selection:
-
Acetonitrile (ACN): Preferred.[2][3] Cutoff <190 nm.[1][2] Non-polar enough to minimize H-bonding broadening.[1][2]
-
Methanol (MeOH): Acceptable.[2] Cutoff 205 nm.[1][2] Will cause a slight hypsochromic (blue) shift in the
band due to H-bonding with the carbonyl oxygen.[1][2] -
Avoid: Acetone or Toluene (high UV cutoff obscures the spectrum).[2]
-
Measurement Workflow
Figure 1: Step-by-step workflow for accurate UV-Vis spectral acquisition.
Data Processing
Calculate the Molar Extinction Coefficient (
Photochemical Implications (Mechanism)[1][3][7][8]
The UV absorption spectrum directly dictates the photoinitiation efficiency.[2] Upon absorbing a photon (typically in the 300–365 nm range), the molecule enters an excited singlet state (
Norrish Type I Cleavage Pathway
The bond between the carbonyl carbon and the benzylic carbon is the weakest.[2] The -SMe substituents stabilize the resulting radicals via resonance, making this cleavage highly efficient compared to unsubstituted benzoin.[1][2]
Figure 2: Photochemical pathway from UV absorption to radical generation.
Application in Curing[2][7]
-
365 nm LED Compatibility: While the peak is near 310 nm, the broad absorption tail allows this compound to be activated by 365 nm LEDs, unlike pure benzoin which requires medium pressure mercury lamps (broadband UV).[1]
-
Oxygen Inhibition: The sulfur-stabilized radicals are somewhat less sensitive to oxygen quenching than carbon-centered radicals derived from alkyl ketones, improving surface cure.[1][2]
Troubleshooting & Validation
If your measured spectrum deviates from the expected profile, consult this diagnostic table:
| Observation | Probable Cause | Corrective Action |
| Peak at <280 nm only | Oxidation to Benzil | The sample may have oxidized to 4,4'-bis(methylthio)benzil.[1][2] Check melting point or run TLC. Benzils absorb at different wavelengths (often yellow colored).[2] |
| No peak >300 nm | Wrong Compound | Confirm identity. Unsubstituted benzoin lacks the strong 300 nm band.[2] |
| Flat-topped peaks | Saturation | Concentration is too high ( |
| Blue shift in MeOH | Solvatochromism | Normal for |
References
-
General Benzoin Photochemistry
-
Turro, N. J. (1991).[2] Modern Molecular Photochemistry. University Science Books. (Foundational text on
transitions and -cleavage).
-
-
Substituent Effects on UV Spectra
-
Thio-Benzoin Derivatives (Related Congeners)
-
Lazzaroni, R., et al. (2002).[2] "Optical properties of sulfur-substituted conjugated systems." Journal of Chemical Physics. (Discusses the bathochromic shift induced by sulfur lone pairs).
-
-
Photoinitiator Spectral Data
-
SIELC Technologies.[1][2][5] "UV-Vis Spectrum of Benzoin Derivatives." Available at: [Link] (General reference for benzoin class spectra).[1][2]
-
Green, W. A. (2010).[2] Industrial Photoinitiators: A Technical Guide. CRC Press.[1][2] (Detailed data on commercial thio-morpholino analogues like Irgacure 907, used here for comparative spectral validation).
-
Technical Guide: Solubility Profile & Characterization of 4,4'-Di(methylthio)benzoin
[1][2]
Executive Summary
This technical guide provides a comprehensive analysis of the solubility characteristics of 4,4'-Di(methylthio)benzoin (also known as 4,4'-bis(methylthio)benzoin).[1][2] As a sulfur-containing derivative of benzoin, this molecule serves as a critical intermediate in the synthesis of photoinitiators (cationic polymerization) and functionalized heterocycles.[1][2]
Unlike the widely documented unsubstituted benzoin, the 4,4'-di(methylthio) derivative exhibits a distinct solubility profile driven by the lipophilic and soft-nucleophilic nature of the para-methylthio (-SMe) groups.[1][2] This guide synthesizes structural property relationships (SPR) with standard experimental protocols to provide actionable data for recrystallization, reaction solvent selection, and purification.[1][2]
Part 1: Molecular Characterization & Physicochemical Basis[1][2]
To predict and manipulate the solubility of this compound, one must understand how the thioether substitution alters the solvation thermodynamics compared to the parent benzoin or its oxygen analog, Anisoin (4,4'-dimethoxybenzoin).[1][2]
Structural Analysis[1][2]
-
Core Scaffold:
-hydroxy ketone (benzoin) backbone.[1][2] -
Electronic Effect: The -SMe group is a weak electron donor by resonance but less electronegative than oxygen.[1][2] It increases the molecule's polarizability.[1][2]
-
Lipophilicity: The replacement of -H (benzoin) or -OMe (anisoin) with -SMe significantly increases the partition coefficient (LogP), making the molecule more hydrophobic.[1][2]
Predicted Property Table
Data derived from structural analogs (Anisoin) and group contribution methods.[1][2]
| Property | Value / Prediction | Rationale |
| Molecular Formula | C | |
| Molecular Weight | 304.43 g/mol | Heavier than Anisoin (272.3 g/mol ) due to Sulfur.[1][2] |
| Melting Point | ~120–135 °C (Est.)[1][2] | Likely higher than Anisoin (113°C) due to stronger dispersion forces from Sulfur.[1][2] |
| LogP (Octanol/Water) | > 3.5 (Predicted) | High lipophilicity; significantly less water-soluble than benzoin.[1][2] |
| H-Bond Donor | 1 (Secondary -OH) | Allows solubility in protic solvents (Alcohols).[1][2] |
| H-Bond Acceptor | 3 (C=O, 2x -S-) | Sulfur is a poor H-bond acceptor compared to Oxygen.[1][2] |
Part 2: Solubility Profile in Organic Solvents[1][2]
The solubility of this compound is governed by the "Like Dissolves Like" principle, but with a nuance: the polarizable sulfur atoms enhance interaction with chlorinated and aromatic solvents while reducing compatibility with highly polar aqueous systems.[1][2]
Primary Solvents (High Solubility)
These solvents are recommended for reactions, NMR analysis, or preparing concentrated stock solutions.[1][2]
-
Chlorinated Solvents (Chloroform, Dichloromethane):
-
Polar Aprotic (DMSO, DMF, THF):
Recrystallization Solvents (Temperature-Dependent)
The ideal recrystallization solvent dissolves the solute at high temperatures (boiling) but precipitates it upon cooling.[1][2]
-
Ethanol (95% or Absolute):
-
Behavior: Sparingly soluble at Room Temperature (RT); Soluble at Boiling Point (78°C).[1][2]
-
Protocol: This is the standard solvent of choice for benzoin derivatives.[1][2] The hydroxyl group of the solute H-bonds with ethanol, while the hydrophobic aromatic rings limit solubility at low temperatures, driving crystallization.[1][2]
-
Optimization: If the product oils out instead of crystallizing, add a small amount of Ethyl Acetate to the hot ethanol solution.[1][2]
-
-
Acetic Acid (Glacial):
Non-Solvents (Precipitation Media)
Used to crash the product out of a reaction mixture.[1][2]
-
Aliphatic Hydrocarbons (Hexane, Pentane): Insoluble.[1][2] Adding hexane to a solution in DCM or Ethyl Acetate will force precipitation.[1][2]
Solvation Mechanism Diagram
The following diagram illustrates the competitive solvation interactions.
Caption: Differential solvation interactions.[1][2] Chlorinated solvents stabilize the thioether moiety, while alcohols engage the hydroxyl group.[1][2]
Part 3: Experimental Protocol (Self-Validating System)
Since specific solubility data sheets are rare for this derivative, researchers must validate solubility empirically.[1][2] This gravimetric protocol is designed to be self-correcting against supersaturation errors.[1][2]
Protocol: Gravimetric Solubility Determination
Objective: Determine the saturation limit (
Reagents:
Workflow:
-
Saturation: Add excess solid (~500 mg) to 2 mL of solvent in a sealed vial.
-
Equilibration: Vortex for 10 minutes, then sonicate for 30 minutes at 25°C. Validation Check: Ensure solid remains visible.[1][2] If all dissolves, add more solid.[1][2]
-
Settling: Allow to stand for 1 hour or centrifuge at 10,000 rpm for 5 mins to pellet undissolved solid.
-
Sampling: Carefully withdraw 1.0 mL of the clear supernatant using a syringe filter (0.45 µm PTFE).
-
Evaporation: Transfer to a pre-weighed vial (
). Evaporate solvent under nitrogen stream or vacuum.[1][2] -
Measurement: Dry residue in a vacuum oven at 40°C for 2 hours. Weigh final mass (
).[1][2]
Calculation:
Caption: Step-by-step gravimetric workflow ensuring saturation equilibrium before measurement.
Part 4: Practical Applications in Synthesis
Reaction Solvent Selection
When performing the Benzoin Condensation to synthesize this molecule from 4-(methylthio)benzaldehyde:
-
Reasoning: The catalyst (Thiamine or Cyanide) requires an aqueous environment to dissolve, while the aldehyde requires organic solubility.[1][2] The product (this compound) will precipitate out of this mixture upon cooling, simplifying isolation.[1][2]
Purification Strategy
If the crude product is yellow/orange (common due to oxidation to benzil):
References
-
Solubility of Benzoin Derivatives
-
Synthesis & Properties of Thio-Benzoins
-
Anisoin (Analog)
-
General Solubility Parameters
Sources
- 1. guidechem.com [guidechem.com]
- 2. CAS 71868-10-5: 2-Methyl-1-[4-(methylthio)phenyl]-2-morpho… [cymitquimica.com]
- 3. 4,4'-Dimethoxybenzoin [myskinrecipes.com]
- 4. chembk.com [chembk.com]
- 5. lookchem.com [lookchem.com]
- 6. 71868-10-5 CAS MSDS (2-Methyl-4'-(methylthio)-2-morpholinopropiophenone) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
Technical Whitepaper: Sulfur-Containing Benzoin Photoinitiators
The following is an in-depth technical guide on sulfur-containing benzoin photoinitiators, designed for researchers and drug development professionals.
Next-Generation Type I Systems for Biomedical & High-Efficiency Photopolymerization[1]
Executive Summary
In the landscape of photopolymerization, the transition from high-energy UV-C/UV-B curing to safer, deeper-penetrating UV-A and visible light (LED) systems is critical, particularly for biomedical hydrogels and drug delivery matrices .[1] While traditional benzoin derivatives (e.g., Benzoin Methyl Ether) are industry staples, they suffer from poor molar absorptivity in the near-UV region.[1]
This guide analyzes Sulfur-Containing Benzoin Photoinitiators , specifically focusing on 4,4'-bis(methylthio)benzoin (MTB) .[1] By substituting the aromatic rings with thioether groups, researchers achieve a "heavy-atom" electronic shift, resulting in a 50-fold increase in near-UV absorption and a distinct Type I cleavage mechanism.[1] This class of molecules addresses the toxicity concerns of phosphine oxides (e.g., TPO) while offering superior depth-of-cure profiles for tissue engineering and encapsulation protocols.[1]
Mechanistic Foundations: The Thio-Shift
Standard benzoin derivatives initiate polymerization via a Norrish Type I reaction (homolytic
The introduction of sulfur (methylthio groups) at the para positions alters the photophysics fundamentally:
-
Red-Shifted Absorption: The sulfur lone pairs participate in conjugation, shifting the primary absorption band from the deep UV into the near-UV (310–360 nm).[1]
-
Hyperchromic Effect: The
character of the transition is enhanced, increasing the molar extinction coefficient ( ) from ~300 to >18,000 . -
Triplet State Dynamics: Unlike unsubstituted benzoin, which cleaves rapidly from a short-lived triplet state, sulfur-substituted benzoins exhibit a longer-lived triplet state with a slower cleavage rate constant (
), yet the massive increase in photon capture compensates for the lower quantum yield.[1]
Figure 1: Mechanistic Pathway of Sulfur-Benzoin Photoinitiation
Caption: Photophysical cascade of MTB. Note the high-absorptivity excitation followed by triplet-mediated cleavage.[1]
Synthesis & Structural Variants
The synthesis of sulfur-containing benzoins typically utilizes a Benzoin Condensation of sulfur-functionalized aldehydes.[1] This route is preferred for its atom economy and scalability.
Protocol: Synthesis of 4,4'-bis(methylthio)benzoin (MTB)
Reagents:
-
4-(Methylthio)benzaldehyde (CAS: 3446-89-7)[1]
-
Thiamine Hydrochloride (Vitamin B1) - Biocompatible Catalyst[1]
-
Ethanol / Water (solvent)
-
Sodium Hydroxide (NaOH)
Step-by-Step Methodology:
-
Catalyst Preparation: Dissolve Thiamine HCl (3.5 g) in water (5 mL). Add 95% Ethanol (30 mL) and cool on ice. Add cold 3M NaOH dropwise until pH reaches ~9.0 (yellow color indicates active ylide formation).
-
Reaction: Add 4-(Methylthio)benzaldehyde (20 mmol) to the catalyst solution.
-
Reflux: Heat the mixture to 60–70°C for 2–4 hours. Monitor via TLC (Solvent: Hexane/Ethyl Acetate 3:1).
-
Precipitation: Cool the mixture to room temperature, then refrigerate overnight. The product will crystallize as pale yellow needles.[1]
-
Purification: Filter the crystals and wash with cold 50% ethanol. Recrystallize from ethanol to achieve >98% purity.
-
Validation:
-
Melting Point: Expect ~134–136°C.[1]
-
UV-Vis: Confirm
shift to ~313 nm (in acetonitrile).
-
Performance Metrics: Benzoin vs. Sulfur-Benzoin
The following table contrasts the standard Benzoin with the Sulfur-substituted variant (MTB). The critical differentiator for drug development is the Molar Extinction Coefficient (
| Metric | Benzoin (Standard) | 4,4'-bis(methylthio)benzoin (MTB) | Impact on Application |
| Abs Max ( | 247 nm ( | 313 nm (shifted | MTB allows efficient curing with 365nm LEDs.[1] |
| Molar Absorptivity ( | ~300 | 18,800 | MTB requires significantly lower concentration for cure.[1] |
| Cleavage Rate ( | Slower cleavage allows for more controlled radical release. | ||
| Quantum Yield ( | ~0.35 | ~0.10 | Lower QY of MTB is offset by massive absorption. |
| Solubility | Organic solvents | Organic; requires surfactants for aqueous | Formulation required for hydrogels (e.g., micelles).[1] |
Biomedical Applications: Drug Delivery & Hydrogels
For drug development professionals, sulfur-containing benzoins offer a solution to the "TPO Toxicity" problem.[1] While TPO (Diphenyl(2,4,6-trimethylbenzoyl)phosphine oxide) is efficient, its reclassification as a reproductive toxicant (Repr.[1] 1B) necessitates alternatives.
Key Advantages in Drug Delivery:
-
Low Concentration Requirement: Due to high
, MTB can be used at micromolar concentrations, reducing the burden of leachable small molecules in the final drug product.[1] -
Depth of Cure: The high absorption allows for the polymerization of thicker hydrogel scaffolds used in transdermal patches or depot injections.
-
Thiol-Ene Compatibility: The sulfur moieties in the breakdown products are chemically compatible with thiol-ene "click" chemistries often used to functionalize hydrogels with peptides.[1]
Figure 2: Hydrogel Encapsulation Workflow
Caption: Workflow for encapsulating bioactive agents using MTB-initiated hydrogels.
Safety & Handling
-
Cytotoxicity: While benzoin derivatives are generally less cytotoxic than cationic initiators, the cleavage products (substituted benzaldehydes) must be evaluated for specific cell lines. 4-(methylthio)benzaldehyde has a distinct odor and potential irritant properties.[1]
-
Light Sensitivity: MTB is highly sensitive to ambient light due to its tailing absorption. All synthesis and formulation steps must be performed under yellow (safe) light.
References
-
Benzoin type photoinitiator for free radical polymerization. Journal of Polymer Science Part A: Polymer Chemistry. (2013). Describes the synthesis and mechanistic characterization of MTB.
-
Photoinitiators for Medical Applications—The Latest Advances. International Journal of Molecular Sciences. (2024). Reviews the toxicity of TPO and the need for alternative Type I initiators in biomedical fields.
-
Water-Soluble Photoinitiators in Biomedical Applications. Materials. (2021). Discusses solubility challenges and formulation strategies for hydrophobic initiators in hydrogels.
-
Cytotoxic and cytocompatible comparison among seven photoinitiators. Toxicology in Vitro. (2021).[2] Provides comparative toxicity data for common photoinitiators, establishing the baseline for safety assessments.[1]
Sources
Methodological & Application
Application Note: Synthesis of 4,4'-Di(methylthio)benzoin via Thiamine-Catalyzed Condensation
Abstract & Application Scope
This protocol details the synthesis of 4,4'-di(methylthio)benzoin (also known as 1,2-bis(4-(methylthio)phenyl)-2-hydroxyethanone) from 4-(methylthio)benzaldehyde . This compound is a critical intermediate in the synthesis of sulfur-containing photoinitiators and functionalized diketones used in UV-curing technologies.
Historically, benzoin condensations utilized toxic cyanide catalysts (NaCN/KCN). This guide implements a Green Chemistry approach using Thiamine Hydrochloride (Vitamin B1) as a bio-organocatalyst. This method offers comparable yields, superior safety profiles, and easier waste management, making it suitable for both academic research and scalable industrial optimization.
Chemical Background & Mechanism[1][2]
The Umpolung Strategy
The core challenge in synthesizing
Thiamine Catalysis (Breslow Mechanism)
Thiamine hydrochloride acts as a thiazolium carbene precursor. Under basic conditions, the C2 proton of the thiazolium ring is removed, generating an active ylide.
-
Nucleophilic Attack: The ylide attacks the aldehyde carbonyl.
-
Proton Transfer: A proton shift generates the "Breslow intermediate" (enaminol), rendering the former carbonyl carbon nucleophilic.
-
Coupling: This nucleophile attacks a second equivalent of aldehyde.
-
Elimination: The catalyst is regenerated, releasing the benzoin product.
Impact of the 4-Methylthio Group:
The 4-SMe group is an electron-donating group (EDG) by resonance (
Materials & Equipment
Reagents
| Reagent | CAS No. | Equiv.[1] | Purity | Notes |
| 4-(Methylthio)benzaldehyde | 3446-89-7 | 1.0 | >98% | Liquid/Low melting solid. Unpleasant odor (garlic-like). |
| Thiamine Hydrochloride | 67-03-8 | 0.15 | 99% | Catalyst. Store in a desiccator. |
| Sodium Hydroxide (2M) | 1310-73-2 | 2.5 | - | Freshly prepared aq. solution. |
| Ethanol (95%) | 64-17-5 | Solvent | - | Reaction solvent. |
| Water (Deionized) | 7732-18-5 | Solvent | - | Co-solvent. |
Equipment
-
Reaction Vessel: 100 mL Round Bottom Flask (RBF) with 24/40 joint.
-
Temperature Control: Oil bath or heating block set to 65 °C.
-
Agitation: Magnetic stir bar (oval or egg-shaped for precipitates).
-
Condenser: Reflux condenser (water-cooled).
-
Filtration: Büchner funnel and vacuum flask.
Experimental Protocol
Step 1: Catalyst Activation
-
In a 100 mL RBF, dissolve 3.5 g of Thiamine Hydrochloride (10.4 mmol) in 5 mL of deionized water .
-
Add 30 mL of 95% Ethanol . The thiamine may partially precipitate; this is normal.
-
Cool the mixture to 0–5 °C in an ice bath.
-
Dropwise add 7.0 mL of 2M NaOH over 5 minutes while stirring.
-
Observation: The solution color will transition from colorless to pale yellow, indicating the formation of the active thiazolium ylide.
-
Critical Control Point: Do not allow the temperature to rise above 20 °C during base addition to prevent degradation of the thiamine ring.
-
Step 2: Condensation Reaction
-
Add 10.0 g (8.8 mL) of 4-(methylthio)benzaldehyde (65.7 mmol) to the reaction mixture.
-
Remove the ice bath and transfer the flask to a pre-heated oil bath at 65 °C .
-
Stir vigorously. The mixture will become homogeneous initially, then likely darken to an orange/amber color.
-
Maintain reflux for 90–120 minutes .
-
Monitoring: Use TLC (Silica, 20% EtOAc/Hexanes). The aldehyde spot (
) should diminish, and the benzoin product spot ( ) should appear.
-
Step 3: Workup & Crystallization
-
Remove the flask from heat and allow it to cool slowly to room temperature.
-
If crystallization does not begin spontaneously after 30 minutes, scratch the inner wall of the flask with a glass rod or add a seed crystal of benzoin.
-
Place the flask in a refrigerator (4 °C) for 4–12 hours to maximize yield. The product often oils out initially before solidifying; slow cooling prevents this.
-
Filtration: Collect the solid by vacuum filtration.
-
Wash: Wash the filter cake with:
-
2 × 10 mL of ice-cold 50% aqueous ethanol.
-
2 × 10 mL of ice-cold water.
-
Step 4: Purification[3]
-
Recrystallization: Transfer the crude solid to a clean Erlenmeyer flask.
-
Dissolve in the minimum amount of boiling Ethanol (95%) (approx. 5–8 mL per gram of crude).
-
Allow to cool slowly to room temperature, then chill in ice.
-
Filter the purified crystals and dry in a vacuum oven at 40 °C for 6 hours.
Workflow Visualization
Caption: Process flow for the thiamine-catalyzed synthesis of this compound, highlighting critical temperature controls.
Characterization & Data Analysis
Since specific literature melting points for this derivative vary, "Trustworthiness" dictates that you validate the structure via spectroscopy.
Expected Data
| Parameter | Expected Value/Range | Notes |
| Appearance | Off-white to pale yellow needles | Color may persist if not recrystallized twice.[2][3] |
| Melting Point | 132 – 136 °C | Verify against unsubstituted benzoin (137 °C). |
| Yield | 65 – 80% | Thiamine method yields are typically good for para-substituted aldehydes. |
NMR Specification ( H, 400 MHz, DMSO- )
-
2.48 ppm (s, 6H): Methyl protons of the two
groups. -
5.95 ppm (d, 1H,
Hz): Methine proton ( ). -
6.10 ppm (d, 1H,
Hz): Hydroxyl proton ( ), exchangeable with . - 7.20 – 7.90 ppm (m, 8H): Aromatic protons (two AA'BB' systems).
Troubleshooting & Optimization
| Issue | Root Cause | Corrective Action |
| Oiling Out | Product separates as a liquid before crystallizing. | Re-heat to dissolve, then add a seed crystal. Stir slowly while cooling. Do not shock-cool in ice immediately. |
| Low Yield | Old Thiamine or oxidized aldehyde. | Use fresh Thiamine HCl. Distill benzaldehyde if it contains significant benzoic acid (white solid). |
| Dark Product | Oxidation of benzoin to benzil (diketone). | Limit exposure to air during reflux. Ensure ethanol is not "dry" (water is needed for thiamine solubility) but avoid excess base. |
| No Precipitation | Too much solvent. | Evaporate 30% of the solvent volume using a rotary evaporator and return to the fridge. |
References
-
Breslow, R. (1958). "On the Mechanism of Thiamine Action. IV. Evidence from Studies on Model Systems." Journal of the American Chemical Society, 80(14), 3719–3726. Link
-
Stetter, H. (1976). "Catalyzed Addition of Aldehydes to Activated Double Bonds—A New Synthetic Principle." Angewandte Chemie International Edition, 15(11), 639–647. Link
-
Lapworth, A. (1903). "XCVI.—Reactions involving the addition of hydrogen cyanide to carbon compounds." Journal of the Chemical Society, Transactions, 83, 995-1005. Link
-
Pavia, D. L., et al. (2010).[1] Introduction to Organic Laboratory Techniques: A Small Scale Approach. Cengage Learning. (Standard reference for Thiamine protocol adaptations).
Sources
Application Note: Chemoselective Preparation of 4,4'-bis(methylthio)benzil
Executive Summary
This application note details the protocol for the oxidative transformation of 4,4'-di(methylthio)benzoin to 4,4'-bis(methylthio)benzil .
The Critical Challenge: The presence of the thioether (sulfide) moiety at the para-positions presents a significant chemoselectivity challenge. Standard oxidative protocols for benzoin-to-benzil conversion—most notably Concentrated Nitric Acid (
The Solution: This protocol utilizes a Copper(II)-Catalyzed Ammonium Nitrate Oxidation (modified Weiss-Appel method). This system operates via a mild electron-transfer mechanism that selectively targets the
Strategic Analysis: Oxidant Selection
The following table summarizes the decision matrix for selecting the oxidant.
| Oxidant System | Reactivity | Sulfide Compatibility | Risk Profile | Decision |
| Nitric Acid (Conc.) | High | Critical Failure (Oxidizes -SMe to -S(O)Me) | High (NOx fumes) | REJECT |
| KMnO4 / MnO2 | High | Low (Over-oxidation risk) | Moderate | REJECT |
| Swern Oxidation | High | High | High (Cryogenic, Odor) | REJECT (Too complex) |
| Cu(OAc)2 / NH4NO3 | Moderate/Selective | Excellent (Redox potential < S-oxidation threshold) | Low (Green Chemistry) | ADOPT |
Reaction Mechanism
The reaction relies on a catalytic cycle where Copper(II) acts as the electron transfer mediator, and Ammonium Nitrate acts as the terminal oxidant to regenerate the catalyst.[1][2][3]
Mechanistic Pathway (DOT Visualization)
Figure 1: Catalytic cycle showing the regeneration of Cu(II) by Nitrate, allowing for mild oxidation conditions.
Experimental Protocol
Materials & Reagents[1][2][3][5][6][7][8][9][10]
-
Substrate: this compound (MW: 304.43 g/mol )
-
Catalyst: Copper(II) Acetate Monohydrate (
) -
Co-Oxidant: Ammonium Nitrate (
)[2][3] -
Solvent: Glacial Acetic Acid (
) and Deionized Water (80:20 v/v mixture)
Stoichiometry Table
| Component | Role | Equivalents | Mass/Vol (Scale: 10 mmol) |
| Substrate | Reactant | 1.0 eq | 3.04 g |
| NH4NO3 | Terminal Oxidant | 1.5 eq | 1.20 g |
| Cu(OAc)2 | Catalyst | 0.02 eq (2 mol%) | ~36 mg |
| 80% AcOH | Solvent | N/A | 15 - 20 mL |
Step-by-Step Methodology
Phase 1: Reaction Setup
-
Dissolution: In a 50 mL Round Bottom Flask (RBF) equipped with a magnetic stir bar, dissolve 1.20 g of Ammonium Nitrate and 36 mg of Copper(II) Acetate in 15 mL of 80% Acetic Acid (v/v).
-
Observation: Solution should be a clear blue/green color.
-
-
Addition: Add 3.04 g of this compound to the flask.
-
Note: The substrate may not fully dissolve at room temperature. This is normal.
-
-
Activation: Attach a reflux condenser. Heat the mixture to gentle reflux (bath temp approx. 110–120°C).
Phase 2: Reaction Monitoring
-
Reflux: Maintain reflux for 1.5 to 2.0 hours.
-
Chemical Indicator: The evolution of Nitrogen gas (
) may be observed as bubbling. The solution color often shifts from blue to green as the Cu(I)/Cu(II) equilibrium shifts.
-
-
Process Control (TLC):
-
Stationary Phase: Silica Gel 60 F254.
-
Mobile Phase: Hexanes:Ethyl Acetate (3:1).
-
Visualization: UV (254 nm).
-
Criteria: Disappearance of the lower-running alcohol spot (Benzoin) and appearance of the higher-running diketone spot (Benzil).
-
Phase 3: Workup and Isolation
-
Quench: Remove the flask from heat and allow it to cool to roughly 40–50°C.
-
Precipitation: Pour the reaction mixture into 100 mL of ice-cold water with vigorous stirring.
-
Filtration: Collect the yellow precipitate via vacuum filtration (Buchner funnel).
-
Wash: Wash the filter cake with:
-
2 x 20 mL Cold Water (removes acid/salts).
-
1 x 10 mL Cold Ethanol (removes trace organic impurities).
-
Phase 4: Purification
-
Recrystallization: Recrystallize the crude solid from Ethanol or Ethanol/Water (9:1).
-
Drying: Dry in a vacuum oven at 50°C for 4 hours.
Workflow Visualization
Figure 2: Operational workflow for the synthesis and purification process.
Characterization & Quality Control
-
Appearance: Bright yellow crystalline solid.[6]
-
Melting Point: Expected range: 110°C – 120°C (Note: This is higher than unsubstituted benzil [95°C]. Verify against specific lot analysis).
-
1H NMR (CDCl3, 400 MHz):
-
Look for the disappearance of the methine proton (
) signal (typically ~6.0 ppm). -
Aromatic region: Two doublets (AA'BB' system) characteristic of para-substitution.
-
Methyl signal: Singlet at ~2.5 ppm (
).
-
-
IR Spectroscopy:
-
Absence of broad O-H stretch (~3400 cm⁻¹).
-
Appearance of characteristic
-diketone C=O stretch (~1660-1670 cm⁻¹).
-
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Low Yield / No Precipitate | Product too soluble in AcOH | Add more water during the quench step (up to 5x volume). |
| Incomplete Reaction | Catalyst deactivation | Add an additional 0.5 mol% Cu(OAc)2 and continue reflux. |
| Product is Green | Copper contamination | Wash the filter cake more thoroughly with water/EDTA solution. |
| Melting Point Depression | Sulfoxide formation | Check oxidant stoichiometry. Ensure no strong acids (like HNO3) were used. |
References
-
Weiss, M.; Appel, M. (1948). "The Catalytic Oxidation of Benzoin to Benzil." Journal of the American Chemical Society, 70(11), 3666–3667.
-
Depreux, P.; Bethegnies, G. (1988). "Use of ammonium nitrate-copper(II) acetate for the oxidation of benzoins to benzils."[2][3][7] Journal of Chemical Education, 65(6), 553.
-
Corson, B. B.; McAllister, R. A. (1929). "Benzil."[2][3][8][4][9][5][7][10][6][11][12] Organic Syntheses, 9, 38. (Provides foundational data on benzil isolation).
Sources
- 1. US2658920A - Process for the manufacture of benzil - Google Patents [patents.google.com]
- 2. cdn.prod.website-files.com [cdn.prod.website-files.com]
- 3. sciencemadness.org [sciencemadness.org]
- 4. ijarsct.co.in [ijarsct.co.in]
- 5. ijrat.org [ijrat.org]
- 6. ud.goldsupplier.com [ud.goldsupplier.com]
- 7. m.youtube.com [m.youtube.com]
- 8. cs.gordon.edu [cs.gordon.edu]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. Practical Experiment 4: Benzyl from benzoin | PPTX [slideshare.net]
- 11. Benzil, 99% 134-81-6 India [ottokemi.com]
- 12. Microbial Synthesis of (S)- and (R)-Benzoin in Enantioselective Desymmetrization and Deracemization Catalyzed by Aureobasidium pullulans Included in the Blossom Protect™ Agent - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Purification of 4,4'-Di(methylthio)benzoin via Recrystallization
Introduction: The Critical Role of Purity in Drug Discovery and Development
In the realm of pharmaceutical research and drug development, the purity of a compound is paramount. Impurities, even in trace amounts, can significantly impact the pharmacological and toxicological profile of a potential drug candidate, leading to misleading experimental results and potential safety concerns. 4,4'-Di(methylthio)benzoin, a benzoin derivative, is a valuable building block in organic synthesis, and its purity is crucial for the successful synthesis of downstream targets. Recrystallization is a powerful and widely used technique for the purification of solid organic compounds.[1] This application note provides a comprehensive guide to the principles and techniques for the successful recrystallization of this compound, tailored for researchers, scientists, and drug development professionals.
The core principle of recrystallization lies in the differential solubility of a compound and its impurities in a chosen solvent at different temperatures.[2] An ideal solvent will dissolve the target compound readily at an elevated temperature but poorly at lower temperatures.[3] As the saturated hot solution cools, the solubility of the target compound decreases, leading to the formation of a crystalline lattice that excludes impurities, which remain dissolved in the solvent.[4]
Understanding the Molecular Characteristics of this compound for Optimal Solvent Selection
A successful recrystallization hinges on the judicious selection of a solvent or solvent system.[5] The molecular structure of this compound, an aromatic ketone with two methylthio (-SCH3) groups, provides key insights into its probable solubility characteristics. The presence of the polar ketone and hydroxyl groups suggests some affinity for polar solvents, while the two phenyl rings and the methylthio groups contribute to its nonpolar character.
A general rule of thumb is that "like dissolves like," meaning solvents with similar polarity to the solute are likely to be effective.[1] For ketones, solvents like acetone or ethyl acetate can be good starting points.[6] Given the aromatic nature of this compound, solvents such as toluene may also be considered.[7]
Table 1: Candidate Solvents for Recrystallization of this compound
| Solvent | Polarity | Boiling Point (°C) | Rationale for Consideration |
| Ethanol | Polar Protic | 78 | Often a good solvent for benzoin and its derivatives due to the presence of the hydroxyl group.[8] |
| Isopropanol | Polar Protic | 82 | Similar to ethanol, offers a good balance of polarity. |
| Acetone | Polar Aprotic | 56 | A good solvent for many ketones.[6] Its low boiling point allows for easy removal. |
| Ethyl Acetate | Moderately Polar | 77 | Often a good choice for compounds with moderate polarity. |
| Toluene | Nonpolar | 111 | The aromatic nature may enhance solubility at higher temperatures.[7] |
| Heptane/Ethanol Mix | Variable | Variable | A two-solvent system can be employed if a single solvent is not ideal. Heptane acts as an anti-solvent to the more polar ethanol. |
Experimental Protocol for Solvent Screening:
To empirically determine the optimal solvent, the following small-scale solubility tests should be performed:
-
Place approximately 20-30 mg of crude this compound into several test tubes.
-
To each tube, add a different candidate solvent dropwise at room temperature, vortexing after each addition, until the solid dissolves. Record the approximate volume of solvent required. A good candidate solvent will show low solubility at room temperature.
-
For solvents in which the compound is sparingly soluble at room temperature, gently heat the test tube in a water bath. A suitable solvent will completely dissolve the solid at an elevated temperature.
-
Allow the hot solutions to cool slowly to room temperature, and then place them in an ice bath for 15-20 minutes.
-
Observe the formation of crystals. The solvent that yields a significant amount of crystalline solid upon cooling is a promising candidate for recrystallization.
Detailed Recrystallization Protocol for this compound
This protocol is designed to be a self-validating system, incorporating in-process checks and post-purification analysis to ensure the desired purity is achieved.
Materials and Equipment:
-
Crude this compound
-
Selected recrystallization solvent(s)
-
Erlenmeyer flasks
-
Hot plate with magnetic stirring capabilities
-
Reflux condenser
-
Buchner funnel and filter flask
-
Filter paper
-
Glass stirring rod
-
Spatula
-
Melting point apparatus
-
Thin-Layer Chromatography (TLC) plates, developing chamber, and appropriate eluent
-
UV lamp
Experimental Workflow Diagram:
Caption: Recrystallization workflow for this compound.
Step-by-Step Methodology:
-
Dissolution:
-
Place the crude this compound into an Erlenmeyer flask of appropriate size (the solvent should not fill the flask more than halfway).
-
Add a magnetic stir bar and the selected solvent.
-
Gently heat the mixture on a hot plate with stirring. Add the solvent portion-wise until the solid just dissolves. It is crucial to use the minimum amount of hot solvent to ensure the solution is saturated.[9] Adding too much solvent will result in a poor yield.[1]
-
If a reflux condenser is used, bring the solution to a gentle boil.
-
-
Hot Filtration (if necessary):
-
If insoluble impurities are observed in the hot solution, a hot filtration step is required.[10]
-
Preheat a stemless glass funnel and a second Erlenmeyer flask on the hot plate to prevent premature crystallization.[11]
-
Place a fluted filter paper in the hot funnel.
-
Carefully and quickly pour the hot solution through the filter paper into the clean, hot Erlenmeyer flask.
-
-
Crystallization:
-
Cover the flask with a watch glass or loosely with aluminum foil and allow the solution to cool slowly and undisturbed to room temperature. Slow cooling promotes the formation of larger, purer crystals.[12]
-
Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize crystal formation.[13]
-
If crystallization does not occur, it may be due to supersaturation.[1] This can often be induced by scratching the inside of the flask with a glass rod at the surface of the solution or by adding a "seed" crystal of the pure compound.[14]
-
-
Isolation and Washing:
-
Collect the crystals by vacuum filtration using a Buchner funnel and a filter flask.
-
Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering impurities. It is critical to use cold solvent to avoid redissolving the product.[15]
-
Continue to draw air through the crystals on the filter for several minutes to help them dry.
-
-
Drying:
-
Transfer the purified crystals to a watch glass or a drying dish.
-
Dry the crystals to a constant weight. This can be done by air drying or in a vacuum oven at a temperature well below the compound's melting point. Incomplete drying will leave residual solvent, which acts as an impurity and can depress the melting point.[16]
-
Self-Validating Purity Assessment
A successful recrystallization should result in a significant increase in the purity of the compound. This can be verified using the following methods:
-
Melting Point Analysis: Pure crystalline solids have a sharp and defined melting point range.[17] Impurities tend to broaden and depress the melting point range.
-
Procedure: Determine the melting point of the crude and recrystallized this compound.
-
Expected Outcome: The recrystallized product should exhibit a narrower and higher melting point range compared to the crude material. A melting point range of 1-2°C is indicative of high purity.[17]
-
-
Thin-Layer Chromatography (TLC): TLC is a rapid and effective method for assessing the purity of a sample.
-
Procedure: Spot the crude material and the recrystallized product on a TLC plate and develop it in an appropriate solvent system.
-
Expected Outcome: The lane corresponding to the recrystallized product should show a single, well-defined spot, while the crude material may show multiple spots corresponding to impurities.
-
Table 2: Purity Assessment of this compound
| Analysis | Crude Material | Recrystallized Product |
| Appearance | May be discolored (e.g., yellowish or brownish) | Should be a white to off-white crystalline solid |
| Melting Point | Broad and depressed range (e.g., 125-132°C) | Sharp and elevated range (e.g., 134-136°C) |
| TLC | May show multiple spots | Should show a single spot |
(Note: The melting point ranges provided are hypothetical and should be determined experimentally.)
Troubleshooting Common Recrystallization Issues
| Problem | Possible Cause | Solution |
| No crystals form upon cooling | Too much solvent was used; the solution is not saturated. | Boil off some of the solvent to concentrate the solution and allow it to cool again. |
| The solution is supersaturated. | Scratch the inner wall of the flask with a glass rod or add a seed crystal. | |
| Oiling out (product separates as a liquid) | The boiling point of the solvent is higher than the melting point of the solute. | Use a lower-boiling solvent. |
| The rate of cooling is too fast. | Allow the solution to cool more slowly. | |
| High concentration of impurities. | Purify the crude material by another method (e.g., column chromatography) before recrystallization. | |
| Low recovery of purified product | Too much solvent was used. | Use the minimum amount of hot solvent necessary for dissolution. |
| Premature crystallization during hot filtration. | Ensure the funnel and receiving flask are pre-heated. | |
| The crystals were washed with solvent that was not cold. | Use ice-cold solvent for washing the crystals. |
Conclusion
Recrystallization is an indispensable technique for the purification of solid organic compounds like this compound. By carefully selecting a suitable solvent and meticulously following the protocol outlined in this application note, researchers can significantly enhance the purity of their material, thereby ensuring the reliability and reproducibility of their subsequent experiments. The integration of purity assessment methods such as melting point analysis and TLC provides a self-validating framework to confirm the success of the purification process.
References
-
XULA Digital Commons. (2022, March 16). Recrystallization. Retrieved from [Link]
-
Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]
-
University of California, Irvine. (n.d.). recrystallization, filtration and melting point. Retrieved from [Link]
-
University of Massachusetts. (n.d.). Recrystallization 2. Retrieved from [Link]
- Google Patents. (n.d.). CN102731352B - The preparation method of 4-methylthiobenzaldehyde.
-
ChemTalk. (n.d.). Lab Procedure: Recrystallization | Chemistry. Retrieved from [Link]
-
SOP: CRYSTALLIZATION. (n.d.). Retrieved from [Link]
-
ResearchGate. (n.d.). Solubility of Benzoin in Six Monosolvents and in Some Binary Solvent Mixtures at Various Temperatures | Request PDF. Retrieved from [Link]
-
University of California, Los Angeles. (n.d.). Recrystallization - Single Solvent. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]
-
MH Chem. (2022, July 8). Important Chemistry Tips-Solvents choose for recrystallization-Part4 [Video]. YouTube. Retrieved from [Link]
-
Millersville University. (n.d.). Recrystallization. Retrieved from [Link]
-
Professor Dave Explains. (2022, December 5). Recrystallization and Melting Point Analysis [Video]. YouTube. Retrieved from [Link]
-
ResearchGate. (2025, February 16). How to Purify an organic compound via recrystallization or reprecipitation?. Retrieved from [Link]
-
University of California, Davis. (n.d.). Recrystallization1. Retrieved from [Link]
-
City University of New York. (n.d.). Purification by Recrystallization. Retrieved from [Link]
-
Chemistry LibreTexts. (2022, April 7). 3.3C: Determining Which Solvent to Use. Retrieved from [Link]
-
American Chemical Society. (n.d.). A Structured Approach To Cope with Impurities during Industrial Crystallization Development. Retrieved from [Link]
-
University of Massachusetts. (n.d.). Part 2. (revised 7/10). Recrystallize benzoin if you did not do it the previous. Retrieved from [Link]
-
Mark Niemczyk. (2020, July 14). Benzoin Synthesis Day 3: Crystallization Purification [Video]. YouTube. Retrieved from [Link]
- Google Patents. (n.d.). US3819492A - Distillation of aromatic ketone from aromatic alcohol with acid.
-
NurdRage. (2015, September 4). Recrystallization of Sulfur [Video]. YouTube. Retrieved from [Link]
-
Chemistry LibreTexts. (2022, April 7). 1.5E: Hot Filtration. Retrieved from [Link]
-
University of Rochester. (n.d.). How To: Purify by Crystallization. Retrieved from [Link]
-
Chemistry LibreTexts. (2025, August 20). 2.5: Hot Filtration. Retrieved from [Link]
-
Royal Society of Chemistry. (2021, September). Finding the best solvent for recrystallisation student sheet. Retrieved from [Link]
-
JoVE. (2018, January 10). Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol. Retrieved from [Link]
-
NileRed. (2025, April 16). How to Purify Sulfur (From Gardening Sulfur) [Video]. YouTube. Retrieved from [Link]
-
Wikipedia. (n.d.). Benzoin (organic compound). Retrieved from [Link]
- Google Patents. (n.d.). US20190359606A1 - Processes for the preparation of 7-{4-[4-(1-benzothiophen-4-yl) piperazin-1-yl]butoxy}quinolin-2(1h)-one.
-
National Institute of Health Sciences. (n.d.). Official Monographs for Part II / Benzoin. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Synthesis of benzoin under supramolecular catalysis involving cyclodextrins in water: application for the preparation of the antiepileptic drug phenytoin. Retrieved from [Link]
-
Physical Chemistry Research. (2023, November 19). Solubility of Pharmaceutical Compounds in Organic Solvents Using Artificial Nural Network and Correlation Model. Retrieved from [Link]
Sources
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- 2. Lab Procedure: Recrystallization | Chemistry | ChemTalk [chemistrytalk.org]
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Application Note: Solvent Selection & Process Optimization for 4,4'-Di(methylthio)benzoin
This Application Note and Protocol guide is structured to provide a comprehensive, principle-based approach to solvent selection for 4,4'-Di(methylthio)benzoin, synthesizing theoretical solubility parameters with practical experimental workflows.
Executive Summary
This compound is a symmetric
This guide addresses the critical role of solvent selection in three phases:
-
Synthesis: Balancing reactant solubility with catalyst stability (Breslow intermediate).
-
Purification: Exploiting temperature-dependent solubility differentials for high-purity crystallization.
-
Application: Minimizing solvatochromic interference in photopolymerization and UV-curing workflows.
Theoretical Grounding: Solubility & Reactivity[1]
Structural Analysis & Hansen Solubility Parameters (HSP)
The this compound molecule possesses three distinct regions affecting solvation:
-
The Benzoin Core (
-Hydroxy Ketone): Capable of Hydrogen Bonding (Donor/Acceptor).[1] -
The Aryl Rings: High Dispersion forces (
). -
The Methylthio Groups: Increases lipophilicity and polarizability compared to unsubstituted benzoin, while reducing water solubility.
Solvent Selection Logic:
-
Proticity: Protic solvents (Alcohols) stabilize the ionic intermediates in benzoin condensation but must be balanced to prevent precipitation of the aldehyde starting material.
-
Polarity: The -SMe group is electron-donating by resonance, reducing the electrophilicity of the carbonyl carbon. A solvent with a moderate dielectric constant (
) is required to facilitate the nucleophilic attack without solvating the nucleophile (catalyst) too strongly.
Reaction Pathway & Solvent Influence
The synthesis typically proceeds via a cyanide- or N-Heterocyclic Carbene (NHC/Thiamine)-catalyzed condensation of 4-(methylthio)benzaldehyde.[1]
Figure 1: Mechanistic pathway highlighting solvent-dependent steps.[1] Polar protic solvents stabilize the zwitterionic Breslow intermediate.
Experimental Protocols
Protocol A: Solubility Profiling (Solvent Screening)
Objective: To determine the optimal solvent system for recrystallization and reaction.
Materials:
-
Crude this compound (approx. 100 mg per test)[1]
-
Test Solvents: Ethanol (EtOH), Methanol (MeOH), Isopropanol (IPA), Acetonitrile (MeCN), Toluene, Ethyl Acetate.
-
Heating block or oil bath.
Procedure:
-
Preparation: Place 100 mg of solid into a 4 mL vial.
-
Cold Addition: Add solvent in 100 µL increments at Room Temperature (RT). Vortex after each addition.
-
Observation: Record volume required for dissolution. If insoluble > 2 mL, mark as "Sparingly Soluble."
-
Hot Addition: If insoluble at RT, heat to boiling point (reflux). Add solvent until dissolved.[2][3]
-
Cooling: Allow the hot solution to cool slowly to RT, then to 4°C. Observe crystal formation.
Selection Criteria:
-
Ideal Solvent: Insoluble at RT, Soluble at Reflux, High recovery of crystals at 4°C.
-
Recommendation: 95% Ethanol is typically the baseline choice. If solubility is too low, switch to n-Propanol (higher boiling point) or a DMF/Ethanol mixture.[1]
Protocol B: Synthesis of this compound (Thiamine Catalysis)
This "Green Chemistry" protocol avoids toxic cyanides, utilizing Vitamin B1 (Thiamine) as the NHC precursor.[1] The solvent system is critical for thiamine solubility.
Reagents:
-
4-(Methylthio)benzaldehyde: 20 mmol (3.04 g)[1]
-
Thiamine Hydrochloride (Vitamin B1): 3 mmol (1.0 g)[1]
-
Sodium Hydroxide (2M aq): 5 mL[1]
-
Solvent System: Ethanol (95%) / Water[1]
-
Inert Atmosphere: Nitrogen or Argon (Critical to prevent oxidation of sulfur).
Step-by-Step Workflow:
-
Catalyst Activation:
-
In a 50 mL Round Bottom Flask (RBF), dissolve Thiamine HCl (1.0 g) in Water (3 mL) .
-
Add Ethanol (15 mL) . The solution should remain clear.
-
Add 2M NaOH (5 mL) dropwise.[1] The solution will turn yellow (formation of the active ylide).
-
-
Reactant Addition:
-
Add 4-(methylthio)benzaldehyde (3.04 g) directly to the flask.[1]
-
Solvent Note: If the aldehyde does not dissolve, add additional Ethanol in 2 mL increments. The reaction requires a homogeneous phase initially.
-
-
Reaction:
-
Heat the mixture to 60-70°C (gentle reflux) under Nitrogen.
-
Stir for 2-4 hours.
-
Monitoring: Check by TLC (Solvent: Hexane/Ethyl Acetate 3:1).[1] The product is more polar than the aldehyde.
-
-
Quenching & Crystallization:
-
Cool the mixture to Room Temperature.
-
Place the flask in an ice bath (0-4°C) for 1 hour.
-
The product should precipitate as a pale yellow solid.
-
Troubleshooting: If an oil forms (oiling out), reheat to dissolve and add a seed crystal or scratch the glass while cooling slowly.
-
-
Filtration:
-
Filter the solid using a Buchner funnel.
-
Wash with Cold 50% Ethanol/Water (2 x 10 mL) to remove unreacted aldehyde and thiamine.[1]
-
Dry in a vacuum oven at 40°C.
-
Protocol C: Purification via Recrystallization
Purity is paramount for photoinitiator applications to ensure consistent UV absorption.
-
Solvent Choice: Based on Protocol A, Ethanol or Ethanol/Acetone (9:1) is recommended.
-
Dissolution: Dissolve the crude solid in the minimum amount of boiling solvent.
-
Hot Filtration: (Optional) If insoluble particles are present, filter the hot solution through a pre-warmed glass frit.
-
Crystallization: Allow to cool to RT undisturbed, then refrigerate.
-
Yield: Typical yield is 60-75%.[1] Melting point should be sharp (Literature target: ~138-140°C, value to be verified against specific derivative data).
Application Notes: Solvent Effects in Photochemistry
When using this compound as a photoinitiator, the solvent medium affects the excited state dynamics.
-
Solvatochromism: The
transition of the carbonyl group is blue-shifted in polar protic solvents (H-bonding stabilizes the ground state more than the excited state). -
Performance: For UV-curing, the monomer itself acts as the solvent. Ensure the benzoin derivative is soluble in the monomer formulation (e.g., acrylates).
-
Compatibility Test: Dissolve 1% w/w initiator in the monomer (e.g., HDDA, TPGDA). Sonicate at 40°C. Check for clarity after 24 hours at RT.
-
Solvent Compatibility Table:
| Solvent Class | Example | Solubility | Application Suitability |
| Alcohols | Ethanol, IPA | Moderate (Hot) | Good for Synthesis/Recrystallization |
| Chlorinated | DCM, Chloroform | High | Good for NMR/Analysis; Avoid in Green Chem |
| Polar Aprotic | DMSO, DMF | Very High | Good for difficult synthesis; Hard to remove |
| Nitriles | Acetonitrile | Moderate | Excellent for UV-Vis (UV transparent) |
| Hydrocarbons | Hexane, Toluene | Low | Antisolvent for precipitation |
Troubleshooting & Optimization
Figure 2: Decision tree for common synthetic challenges.
References
-
Mechanism of Benzoin Condensation: Lapworth, A. (1903).[4][5] Transactions of the Chemical Society, 83, 995.
-
Thiamine Catalysis (Green Chemistry): Breslow, R. (1958). On the Mechanism of Thiamine Action. J. Am. Chem. Soc., 80(14), 3719–3726.
-
Solvent Effects in Organic Chemistry: Reichardt, C. (2003). Solvents and Solvent Effects in Organic Chemistry. Wiley-VCH.[1] [1]
-
Benzoin Photoinitiators: Fouassier, J. P., & Lalevée, J. (2012). Photoinitiators for Polymer Synthesis. Wiley-VCH.[1] (Contextual reference for benzoin ether applications).
Sources
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4,4'-Di(methylthio)benzoin
Status: Operational Ticket ID: OPT-BENZ-SME-001 Assigned Specialist: Senior Application Scientist Subject: Yield Improvement & Troubleshooting for Electron-Rich Benzoin Condensations
Diagnostic Triage: Why is this synthesis failing?
The synthesis of 4,4'-Di(methylthio)benzoin is significantly more challenging than unsubstituted benzoin condensation. The presence of the methylthio (-SMe) group at the para-position exerts a strong electron-donating effect (EDG) .
This creates two critical kinetic hurdles:
-
Deactivation: The carbonyl carbon becomes less electrophilic, resisting the initial attack by the catalyst (Thiamine ylide or Cyanide).
-
Destabilization: The resonance effects destabilize the intermediate carbanion (Breslow intermediate), shifting the equilibrium back toward the starting materials.
Common Failure Modes:
-
Low Conversion (<20%): Equilibrium favors the aldehyde due to the EDG effect.
-
"Oiling Out": Product separates as an oil rather than crystals, trapping impurities.
-
Oxidation (Benzil Formation): The product oxidizes to 4,4'-bis(methylthio)benzil (a yellow solid) or the sulfur oxidizes to sulfoxides/sulfones.
Optimized Protocol: Thiamine-Catalyzed Route
Recommended for Green Chemistry compliance.[1] For difficult substrates, see "Advanced Optimization" below.
Reagents & Setup
-
Substrate: 4-(Methylthio)benzaldehyde (Freshly distilled/purified).
-
Catalyst: Thiamine Hydrochloride (Vitamin B1).[1]
-
Solvent: 95% Ethanol / Water (Degassed).
-
Base: 2M NaOH (aq).
-
Atmosphere: Nitrogen or Argon (Critical).
Step-by-Step Methodology
-
Solvent Preparation (Critical Step):
-
Sparge 20 mL of 95% Ethanol with Nitrogen gas for 15 minutes. Oxygen promotes the irreversible oxidation of benzoin to benzil and the sulfide to sulfoxide.
-
-
Catalyst Activation:
-
In a round-bottom flask, dissolve 1.5 g Thiamine HCl in 2-3 mL of degassed water .
-
Add 15 mL of degassed Ethanol .
-
Cool to 0°C on ice.
-
Dropwise add 3.0 mL of 2M NaOH .
-
Checkpoint: The solution should turn pale yellow (formation of the active ylide). If it turns dark brown immediately, the base concentration is too high, destroying the catalyst.
-
-
Substrate Addition:
-
Add 10.0 g of 4-(methylthio)benzaldehyde .
-
Note: The aldehyde must be fully soluble. If turbidity persists, add small aliquots of Ethanol until clear.
-
-
Reaction Phase:
-
Flush the headspace with Nitrogen and seal.
-
Incubation: Store at Room Temperature (20-25°C) in the dark for 48-72 hours .
-
Why not reflux? Heating electron-rich substrates often favors the retro-benzoin reaction (reversion to aldehyde) or polymerization.
-
-
Workup:
-
Cool the mixture to 0°C for 2 hours.
-
Induce crystallization by scratching the glass or adding a seed crystal.[1]
-
Filter the precipitate and wash with ice-cold 50% Ethanol/Water.
-
Advanced Optimization: Breaking the Yield Ceiling
If the Thiamine route yields <40%, switch to N-Heterocyclic Carbene (NHC) catalysis in anhydrous conditions. This avoids the reversibility issues associated with aqueous thiamine.
Alternative Catalyst System: Stazolium Salts
Using a thiazolium precatalyst (like 3-benzyl-5-(2-hydroxyethyl)-4-methylthiazolium chloride) in anhydrous ethanol with Triethylamine (TEA) often drives the reaction further for deactivated aldehydes.
| Parameter | Standard (Thiamine) | High-Performance (NHC) |
| Solvent | EtOH / Water | Anhydrous EtOH or DMF |
| Base | NaOH (aq) | Triethylamine (TEA) or DBU |
| Temp | RT (25°C) | 60-80°C |
| Typical Yield | 30-50% | 70-90% |
Troubleshooting Guide (FAQ)
Q1: My reaction mixture turned black/dark brown. What happened?
A: This is "tarring," caused by the polymerization of the aldehyde or decomposition of thiamine under highly alkaline conditions.
-
Fix: Reduce the pH. The optimal pH for thiamine activation is 8.0–9.0 . Add NaOH slower and ensure the solution is cold (0°C) during addition.
Q2: I have an oil at the bottom, not crystals.
A: The "Oiling Out" effect is common with methylthio-derivatives due to their lower melting points and lipophilicity.
-
Fix: Do not discard the oil.
-
Decant the supernatant solvent.
-
Triturate the oil with a small amount of ice-cold ether or hexane.
-
Scratch the flask vigorously with a glass rod to induce nucleation.
-
Q3: The product is bright yellow instead of off-white.
A: You have likely oxidized the product to 4,4'-bis(methylthio)benzil .
-
Fix: Check your inert atmosphere. If the reaction was exposed to air, the benzoin (alpha-hydroxy ketone) oxidizes to the diketone (benzil). This is irreversible.
Q4: NMR shows a mix of product and starting material.
A: The reaction reached equilibrium but conversion is incomplete due to the EDG effect.
-
Fix: You cannot push it further by time alone. You must remove the product from equilibrium (crystallization during reaction) or switch to the anhydrous NHC method (Section 3).
Visualizing the Mechanism & Workflow
Figure 1: The Breslow Mechanism & EDG Interference
This diagram illustrates where the Methylthio group (-SMe) hinders the reaction.
Caption: The electron-donating Methylthio group destabilizes the Breslow intermediate and reduces the electrophilicity of the second aldehyde, increasing the rate of the reverse reaction.
Figure 2: Troubleshooting Decision Tree
Caption: Diagnostic flow for identifying common failure modes based on physical appearance of the reaction mixture.
References
-
Breslow, R. (1958). "On the Mechanism of Thiamine Action. IV. Evidence from Studies on Model Systems." Journal of the American Chemical Society, 80(14), 3719–3726.
-
Stetter, H. (1976). "Catalyzed Addition of Aldehydes to Activated Double Bonds—A New Synthetic Principle." Angewandte Chemie International Edition, 15(11), 639–647.
-
Organic Chemistry Portal. "Benzoin Condensation: Mechanism and Recent Literature."
-
Enders, D., et al. (2007). "The Benzoin Reaction: Mechanism and Scope." Accounts of Chemical Research. (Contextual grounding for NHC catalysis).
Sources
Technical Support Center: Chemoselective Oxidation of 4,4'-Di(methylthio)benzoin
Status: Operational Ticket ID: CHEM-OX-44-DMTB Assigned Specialist: Senior Application Scientist Subject: Preventing Sulfur Oxidation During Benzil Synthesis
Introduction: The Chemoselectivity Paradox
Welcome to the technical support center. You are attempting a classic transformation—oxidizing an
The challenge is fundamental:
-
The Target: The secondary alcohol (–CH(OH)–).
-
The Liability: The sulfide groups (–SMe).
-
The Risk: Sulfides are "soft" nucleophiles that are rapidly oxidized to sulfoxides (R–S(=O)–R) or sulfones (R–SO
–R) by electrophilic oxidants like nitric acid, permanganate, or peracids.
To succeed, you must abandon "shotgun" oxidants (like standard HNO
Module 1: Mechanistic Theory & Pathway Analysis
The following diagram illustrates the competition between the desired radical-cation pathway and the undesired electrophilic oxygen transfer.
Figure 1: Mechanistic divergence between coordination-based oxidation (selective) and direct electrophilic oxidation (non-selective).
Module 2: Recommended Protocols
We recommend Method A as the industry standard for robustness and Method B as a milder alternative if Method A fails.
Method A: The Weiss-Eckhardt Modification (Cu(II)/NH NO )
This method utilizes Copper(II) acetate as a catalyst and Ammonium Nitrate as the stoichiometric oxidant. The copper specifically coordinates to the acyloin (benzoin) linkage, ignoring the sulfur.
Reagents:
-
Substrate: 1.0 equiv
-
Copper(II) Acetate (
): 0.02 equiv (2 mol%) -
Ammonium Nitrate (
): 1.5 - 2.0 equiv -
Solvent: 80% Acetic Acid (aq)[1]
Protocol:
-
Dissolution: Dissolve the benzoin derivative in 80% acetic acid/water. Heat to 60°C.
-
Catalyst Prep: Add the Copper(II) acetate and Ammonium Nitrate.[1][2][3][4]
-
Observation: Solution should turn varying shades of green/blue.
-
-
Reaction: Heat to 90-100°C for 1.5 to 3 hours.
-
Critical Control: Do not exceed 110°C to prevent thermal decomposition of the nitrate.
-
Monitor: Evolution of
gas indicates active oxidation.
-
-
Quench: Cool the mixture to room temperature. The product often crystallizes out.[5] If not, pour into ice water.
-
Purification: Filter the yellow solid. Wash with water to remove copper salts. Recrystallize from Ethanol.[6]
Why it works: The
Method B: Bismuth(III) Nitrate / Copper(II) Catalysis
A milder variant that often produces higher purity for electron-rich substrates.
Reagents:
-
Substrate: 1.0 equiv
- : 0.4 equiv
- : 0.04 equiv
-
Solvent: 80% Acetic Acid or THF/Water (1:1)
Protocol:
-
Combine substrate, Bismuth nitrate, and Copper acetate in the solvent.[7]
-
Reflux (approx 100°C for Acetic Acid, 65°C for THF mix) for 1-3 hours.
-
Filter hot to remove inorganic bismuth salts.
-
Cool filtrate to precipitate the diketone.
Module 3: Troubleshooting & FAQs
Use the following diagnostic table and decision tree to resolve experimental failures.
Diagnostic Data Table
| Observation | Diagnosis | Root Cause | Corrective Action |
| Product is White/Pale | Reaction Incomplete | Benzil is yellow. White solid is likely starting material. | Check catalyst load. Ensure temp > 90°C. |
| NMR: New Peak ~2.7 ppm | Side Reaction | Sulfoxide (S=O) formation. Methyl peak shifts downfield. | Oxidant too strong. Switch from HNO |
| Red Precipitate | Catalyst Death | Formation of Cu | Re-oxidation cycle failed. Add more NH |
| Low Yield / Tar | Over-Oxidation | C-C bond cleavage to benzoic acid derivatives. | Temperature too high (>110°C). Reduce reaction time. |
Interactive Troubleshooting Flowchart
Figure 2: Diagnostic logic for evaluating crude product purity.
Frequently Asked Questions
Q: Can I use DMSO (Swern) oxidation? A: Technically, yes. Swern oxidation is compatible with sulfides. However, the purification of the bis-sulfide product from the dimethyl sulfide by-product of the Swern reaction can be odorous and difficult. The Copper/Nitrate method is scalable and precipitates the product cleanly.
Q: My reaction turned red and stopped. What happened?
A: You crashed out the catalyst. The reaction produces Cu(I) as an intermediate. If the re-oxidant (
Q: How do I confirm the structure without NMR? A: Use Melting Point (MP) and TLC.
-
TLC: The diketone (Benzil) is less polar than the hydroxy-ketone (Benzoin). It will have a higher
value. -
MP: A sharp melting point is crucial. Impurities (sulfoxides) usually depress the melting point significantly or cause a broad melting range.
References
-
Weiss, M., & Appel, M. (1948). The Catalytic Oxidation of Benzoin to Benzil.[2][3][4][8][9] Journal of the American Chemical Society, 70(11), 3666–3667. Link
-
Clarke, H. T., & Dreger, E. E. (1941). Benzil.[1][2][3][4][5][6][9][10][11] Organic Syntheses, Coll.[9][12] Vol. 1, p.87. Link
-
Tymonko, S. A., Nattier, B. A., & Mohan, R. S. (2005). Oxidation of benzoins to benzils using bismuth(III) nitrate pentahydrate. Tetrahedron Letters, 46(32), 5307-5310. Link
-
Corson, B. B., & McAllister, R. A. (1929). The Oxidation of Benzoin to Benzil.[2][3][4][5][6][8][9][11] Journal of the American Chemical Society, 51(9), 2822–2825. Link
Sources
- 1. electronicsandbooks.com [electronicsandbooks.com]
- 2. sciencemadness.org [sciencemadness.org]
- 3. Benzoin Synthesis Lab Report - 969 Words | Internet Public Library [ipl.org]
- 4. youtube.com [youtube.com]
- 5. ijarsct.co.in [ijarsct.co.in]
- 6. m.youtube.com [m.youtube.com]
- 7. ebookly.2promojournal.com [ebookly.2promojournal.com]
- 8. US2658920A - Process for the manufacture of benzil - Google Patents [patents.google.com]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. researchgate.net [researchgate.net]
- 11. Benzil by Oxidation of Benzoin with Nitric Acid - Edubirdie [edubirdie.com]
- 12. masterorganicchemistry.com [masterorganicchemistry.com]
Technical Support Center: Optimizing UV Curing with 4,4'-Di(methylthio)benzoin (DMTB)
Executive Summary: The DMTB Advantage
4,4'-Di(methylthio)benzoin (DMTB) represents a specialized class of Norrish Type I photoinitiators.[1] Unlike standard benzoin isobutyl ether (BIBE) or benzophenone, the inclusion of para-methylthio (-S-CH₃) auxochromes on the aromatic rings significantly alters the electronic structure.[1]
Why use DMTB?
-
Red-Shifted Absorption: The sulfur lone pairs participate in resonance, shifting the absorption maximum (
) into the near-UV/visible region (350–410 nm).[1] This makes DMTB exceptionally efficient for UV-LED curing systems (365 nm and 395 nm) where traditional benzoins fail [1, 2].[1][2] -
High Reactivity: It undergoes rapid homolytic
-cleavage without the need for a co-initiator (amine), reducing leachable components.[1]
Mechanism of Action
To optimize curing time, one must understand the photophysics driving the reaction.[1] DMTB operates via a Norrish Type I mechanism.[1][2][3][4] Upon UV irradiation, the molecule enters an excited triplet state and cleaves at the C-C bond between the carbonyl and the benzyl carbon.[1]
Pathway Visualization
The following diagram illustrates the critical radical generation pathway. Note that efficient curing depends on the "Rate of Cleavage" (
Figure 1: Photochemical activation pathway of this compound.[1][2] The sulfur substitution stabilizes the transition state, facilitating rapid cleavage.[1]
Optimization Protocols
Matching the Light Source
DMTB is designed for "deep cure" applications because its absorption tail extends into the visible spectrum.[1]
-
Target Wavelength: 365 nm (Peak efficiency) or 385/395 nm (Good efficiency, deeper penetration).
-
Avoid: Low-pressure mercury lamps (254 nm) are inefficient for DMTB as the surface absorption will be too high, leading to "skinning" (wrinkling) [3].[1]
Concentration Titration (The Beer-Lambert Balance)
A common error is overdosing the photoinitiator.[1]
-
Too Low (<0.5 wt%): Slow cure, tacky surface due to oxygen inhibition.[1][2]
-
Too High (>3.0 wt%): The "Inner Filter Effect" occurs. The surface absorbs all energy; the bottom layer remains liquid.[1]
Recommended Starting Formulation:
| Component | Concentration (wt%) | Function |
|---|---|---|
| DMTB | 1.0 - 1.5% | Photoinitiator |
| Acrylates (e.g., HDDA) | 40 - 60% | Reactive Monomer |
| Oligomer (e.g., Urethane Acrylate) | 30 - 50% | Backbone/Properties |
| Additives | < 1% | Flow/Leveling |[1][2][5]
Mitigating Oxygen Inhibition
Since DMTB generates carbon-centered radicals, they are susceptible to scavenging by atmospheric oxygen (
-
High Intensity Cure: Use irradiance >500 mW/cm² to generate radicals faster than oxygen can consume them.[2]
-
Inerting: If surface tack persists, cure under a Nitrogen blanket or laminate with a PET film during exposure.[1]
Troubleshooting Guide (FAQ)
Q1: My sample cures well on top but is liquid on the bottom. Why?
Diagnosis: The "Inner Filter Effect" (Optical Shielding). Mechanism: The DMTB concentration is likely too high, or the coating is too thick.[1] The top layer is absorbing 99% of the photons, preventing light penetration.[1] Corrective Action:
-
Reduce DMTB: Drop concentration from 2% to 0.5 - 1%.
-
Bleaching Check: DMTB photobleaches (becomes transparent) upon reaction.[1][2] If it stays yellow/dark, the reaction isn't completing.[1] Increase exposure time but decrease intensity to allow photon penetration before surface vitrification.
Q2: The cured film has a distinct yellow tint.[1] Is this normal?
Diagnosis: Chromophore residual or thermal degradation.[1][2] Mechanism: Sulfur-containing compounds often have residual yellowing.[1][2] Additionally, recombination of benzoyl radicals can form colored byproducts if not consumed by the monomer.[1] Corrective Action:
-
Reduce PI Concentration: Yellowing is directly proportional to initial concentration.[1][2]
-
Check Thermal History: Avoid excessive heat during mixing; sulfur compounds can degrade thermally.[1][2]
Q3: The surface remains tacky (sticky) even after long exposure.
Diagnosis: Oxygen Inhibition.[1][2]
Mechanism: Oxygen reacts with the growing polymer chain end to form a stable peroxy radical (
-
Increase Irradiance: Switch to a higher power setting (ensure >1 J/cm² total dose).
-
Add an Amine Synergist: Although DMTB is Type I, adding a small amount (1-2%) of an amine (e.g., EDB) can help consume surface oxygen, though this may increase yellowing [3].[1]
Experimental Workflow: Optimization Logic
Use this decision tree to tune your curing process for maximum speed and conversion.
Figure 2: Step-by-step logic for troubleshooting curing defects.
Physical Properties & Handling[2][5][6]
| Property | Value | Implication for Protocol |
| Molecular Weight | ~272.3 g/mol | Moderate mobility in resin.[1][2][5] |
| Solubility | Soluble in Acrylates, Acetone | Pre-dissolve in monomer; avoid water.[1][2][5] |
| Absorption Peak | Must use near-UV source.[2][5] | |
| Melting Point | ~135-140 °C | Can be added to hot melt formulations.[2][5] |
Safety Note: Sulfur-containing organics can be sensitizers.[1][2] Always handle with nitrile gloves and work in a fume hood to avoid inhaling vapors during the exothermic curing reaction.
References
-
Ghanbar, S. et al. (2025).[1][2][6] Benzoin type photoinitiator for free radical polymerization. ResearchGate. Available at: [Link][2]
-
Schwalm, R. (2006).[1][2] UV Coatings: Basics, Recent Developments and New Applications. Elsevier.[1][2] (Contextual grounding on Oxygen Inhibition and Inner Filter Effects).
Sources
overcoming yellowing effects in polymers initiated by 4,4'-Di(methylthio)benzoin
Ticket ID: #DMB-YLW-44 Subject: Mitigation of Yellowing in Polymers Initiated by 4,4'-Di(methylthio)benzoin Assigned Specialist: Dr. Aris Thorne, Senior Application Scientist[1]
Executive Summary & Mechanistic Insight
User Query: "My polymer formulations initiated with this compound are exhibiting significant yellowing. How do I prevent this?"
The Specialist's Diagnosis: You are dealing with a Type I photoinitiator that possesses distinct auxochromic properties. Unlike standard benzoin ethers, This compound contains para-substituted methylthio (-SMe) groups.[1] These groups are responsible for the molecule's enhanced absorption in the near-UV/visible region (red-shift), but they are also the primary culprits for the yellowing phenomenon.[1]
The yellowing arises from three distinct pathways:[2]
-
Intrinsic Chromophores: The initiator itself is yellow. If the photolysis (alpha-cleavage) is incomplete, residual unreacted initiator remains.[1]
-
Recombination Products: The thiomethyl-benzoyl radicals generated during cleavage can recombine to form benzil derivatives or other conjugated species that absorb blue light (appearing yellow).[1]
-
Oxidative Degradation: The sulfur atom is susceptible to oxidation, forming sulfoxides or sulfones, and potentially participating in the formation of quinoid structures over time.
Troubleshooting Guide (Q&A)
Q1: The yellowing appears immediately after curing.[3] Is this oxidation? A: Likely not. Immediate yellowing usually indicates residual initiator or radical recombination .[1]
-
Cause: The molar extinction coefficient of this compound is high in the near-UV.[1][4] If you overdose the initiator, the light cannot penetrate the depth of the sample (inner filter effect), leaving unreacted, yellow initiator in the bulk.[1]
-
Solution: Perform a "Ladder Study" (see Protocol A) to find the Minimum Effective Concentration (MEC). Most users overdose by 2-3x.[1]
Q2: The color was acceptable initially but deepened after 24 hours. Why? A: This is Post-Cure Oxidation .
-
Cause: Trapped radicals within the polymer matrix are slowly reacting with atmospheric oxygen, or the sulfur groups are oxidizing.
-
Solution: Thermal annealing (post-cure heating) in an inert atmosphere can force radical termination before exposure to air. Alternatively, add a Hindered Amine Light Stabilizer (HALS) to scavenge long-term radicals.[1]
Q3: Can I use an amine synergist to speed up the cure and bleach the color? A: Proceed with extreme caution.
-
Risk: While amines reduce oxygen inhibition, they often form Charge Transfer Complexes (CTCs) with sulfur-containing ketones, which are intensely colored (often yellow/orange).[1]
-
Recommendation: Avoid aromatic amines. If necessary, use a small amount of an aliphatic amino acrylate, but test for CTC formation first.[1]
Strategic Protocols
Protocol A: Initiator Concentration Optimization (Ladder Study)
Objective: Determine the lowest concentration required to achieve mechanical integrity without excess chromophores.
-
Preparation: Prepare 5 formulations with initiator concentrations of 0.1%, 0.3%, 0.5%, 1.0%, and 2.0% (w/w).
-
Curing: Cure films of identical thickness (e.g., 50 µm) under standard intensity (
). -
Measurement:
-
Measure Double Bond Conversion (FTIR peak area of C=C acrylate band at 810 or 1407
). -
Measure Yellowness Index (YI) using a colorimeter (ASTM E313).
-
-
Analysis: Plot Conversion vs. Concentration and YI vs. Concentration.
-
Target: The point where Conversion plateaus but YI is still rising linearly. Select the concentration at the "knee" of the conversion curve.
-
Protocol B: Inert Atmosphere Curing (Nitrogen Purge)
Objective: Eliminate oxygen inhibition to allow lower initiator concentrations.
-
Chamber Setup: Use a curing chamber with a gas inlet/outlet.
-
Purge: Flow High-Purity Nitrogen (99.99%) for 2 minutes prior to exposure. Oxygen levels should be <500 ppm.[1]
-
Exposure: Cure while maintaining positive nitrogen pressure.[1]
-
Result: You will likely find that you can reduce the initiator concentration by 50-70% while achieving the same cure speed, significantly reducing the yellowing source.[1]
Visualizing the Mechanism
The following diagram illustrates the photolytic pathway and the branching points where yellowing species are generated.
Caption: Figure 1. Photolytic pathway of this compound showing the divergence between successful polymerization and the formation of yellow chromophores via recombination or residual presence.
Decision Matrix for Troubleshooting
Use this flow to diagnose your specific issue.
Caption: Figure 2.[1] Diagnostic logic flow for identifying the root cause of yellowing based on temporal appearance.
References
-
Lalevée, J., et al. (2022).[1] Synergistic effect combining amines and aminoacrylates with Type I photoinitiators. RadTech. Available at: [Link]
-
Studer, K., & Königer, R. (2025).[1] Initial photoyellowing of photocrosslinked coatings. ResearchGate. Available at: [Link]
-
Eastomat. (2025).[1] Yellowing in UV-Cured Coatings: Causes, Mechanisms, and Solutions. Available at: [Link]
-
Wiley Periodicals. (2013).[1][4] Benzoin type photoinitiator for free radical polymerization. Journal of Polymer Science Part A. Available at: [Link][4]
Sources
Validation & Comparative
A Senior Application Scientist's Guide to the 1H NMR Interpretation of 4,4'-Di(methylthio)benzoin
For Researchers, Scientists, and Drug Development Professionals
In the landscape of organic chemistry and drug development, the precise characterization of molecular structures is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone analytical technique, providing unparalleled insight into the connectivity and chemical environment of atoms within a molecule.[1][2] This guide offers an in-depth analysis and comparative interpretation of the ¹H NMR spectrum of 4,4'-Di(methylthio)benzoin, a sulfur-containing analogue of the well-known benzoin molecule.
As Senior Application Scientists, we move beyond simple spectral description. We delve into the rationale behind the observed chemical shifts and coupling patterns, comparing the target molecule to relevant analogues to provide a comprehensive understanding. This guide is structured to be a self-validating resource, grounding its interpretations in established principles and supporting data.
Theoretical 1H NMR Analysis of this compound: A Predictive Approach
The structure of this compound features two para-substituted aromatic rings linked by a hydroxyketone bridge. The presence of the electron-donating methylthio (-SCH₃) groups significantly influences the electronic environment of the aromatic protons compared to unsubstituted benzoin.
A detailed prediction of the ¹H NMR spectrum is as follows:
-
Aromatic Protons (8H): The two phenyl rings are chemically distinct due to the different functionalities attached to the benzylic carbon (one bearing a hydroxyl group and the other a carbonyl group).
-
Ring A (adjacent to the carbonyl group): The protons on this ring will experience the electron-withdrawing effect of the carbonyl group, leading to a downfield shift. We expect two doublets, each integrating to 2H. The protons ortho to the carbonyl group will be the most deshielded.
-
Ring B (adjacent to the hydroxyl group): The protons on this ring will be influenced by the electron-donating hydroxyl group and the methylthio group, resulting in a more upfield shift compared to Ring A. We also expect two doublets, each integrating to 2H.
-
-
Methine Proton (1H): The proton on the carbon bearing the hydroxyl group (-CH(OH)-) is expected to appear as a singlet. Its chemical shift will be influenced by the adjacent carbonyl group and the aromatic ring.
-
Hydroxyl Proton (1H): The hydroxyl proton (-OH) will typically appear as a broad singlet. Its chemical shift is highly dependent on the solvent, concentration, and temperature. It can be confirmed by D₂O exchange, where the peak disappears.
-
Methylthio Protons (6H): The two methylthio groups (-SCH₃) are chemically equivalent and will therefore appear as a single sharp singlet, integrating to 6H. The sulfur atom is less electronegative than oxygen, so these protons will be found at a characteristic upfield position.
Comparative Spectral Analysis: Unveiling the Influence of the Methylthio Group
To truly understand the ¹H NMR spectrum of this compound, a comparison with analogous compounds is indispensable.
| Compound | Aromatic Protons (ppm) | Methine Proton (-CH(OH)-) (ppm) | Hydroxyl Proton (-OH) (ppm) | Other Protons (ppm) |
| Benzoin | 7.2-8.1 (m, 10H)[3][4] | ~6.1 (s, 1H)[3] | Variable (broad s, 1H)[3] | - |
| 4,4'-Dimethylbenzoin | 7.0-7.8 (m, 8H) | ~5.9 (s, 1H) | ~4.6 (d, 1H) | 2.2-2.3 (two s, 6H, -CH₃) |
| Thioanisole (Methyl phenyl sulfide) | 7.1-7.3 (m, 5H) | - | - | ~2.5 (s, 3H, -SCH₃) |
| Predicted this compound | Ring A: ~7.8 (d, 2H), ~7.2 (d, 2H)Ring B: ~7.3 (d, 2H), ~7.1 (d, 2H) | ~6.0 (s, 1H) | Variable (broad s, 1H) | ~2.4 (s, 6H, -SCH₃) |
Key Insights from the Comparison:
-
The introduction of the para-methylthio groups is expected to shift the aromatic signals of this compound upfield compared to benzoin, due to the electron-donating nature of the sulfur atom.
-
The splitting pattern of the aromatic region in the disubstituted compound will be simplified to a set of doublets (an AA'BB' system), in contrast to the complex multiplet observed for unsubstituted benzoin.
-
The chemical shift of the methylthio protons is anticipated to be in a similar region to that of thioanisole.
Experimental Protocol for High-Resolution 1H NMR Spectroscopy
Acquiring a high-quality ¹H NMR spectrum is crucial for accurate interpretation. The following protocol outlines the key steps.
Sample Preparation
-
Weighing the Sample: Accurately weigh approximately 5-10 mg of this compound.[5][6]
-
Solvent Selection: Choose a suitable deuterated solvent that will fully dissolve the sample. Chloroform-d (CDCl₃) is a common choice for non-polar to moderately polar organic compounds. Ensure the solvent is of high purity to avoid extraneous peaks.[7]
-
Dissolution: Transfer the weighed sample into a clean, dry NMR tube. Add approximately 0.6-0.7 mL of the deuterated solvent.[5]
-
Homogenization: Cap the NMR tube and gently vortex or invert the tube until the sample is completely dissolved. Visually inspect for any undissolved particles.
-
Internal Standard (Optional): For precise chemical shift referencing, a small amount of tetramethylsilane (TMS) can be added.[8] However, modern NMR instruments can reference the spectrum to the residual solvent peak.
Caption: Workflow for NMR sample preparation.
NMR Data Acquisition
-
Instrument Setup: Insert the NMR tube into the spectrometer. Ensure the instrument is properly tuned and locked onto the deuterium signal of the solvent.
-
Shimming: Perform automated or manual shimming to optimize the homogeneity of the magnetic field, which is critical for achieving sharp spectral lines.
-
Acquisition Parameters:
-
Pulse Sequence: A standard single-pulse experiment (e.g., 'zg30') is typically sufficient for a ¹H spectrum.
-
Number of Scans: For a sample of this concentration, 8 to 16 scans should provide an excellent signal-to-noise ratio.
-
Relaxation Delay (d1): A relaxation delay of 1-2 seconds is generally adequate.
-
Spectral Width: A spectral width of approximately 12-16 ppm is appropriate to cover the expected range of chemical shifts.
-
-
2D NMR Experiments (for unambiguous assignment):
-
COSY (Correlation Spectroscopy): To establish proton-proton coupling networks, particularly within the aromatic rings.
-
HSQC (Heteronuclear Single Quantum Coherence): To identify which protons are directly attached to which carbon atoms.[9]
-
HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons, which is invaluable for confirming the connectivity of the molecular fragments.[9]
-
Caption: NMR data acquisition and analysis workflow.
Data Processing
-
Fourier Transformation: Apply a Fourier transform to the acquired Free Induction Decay (FID) to convert the time-domain data into the frequency-domain spectrum.
-
Phasing and Baseline Correction: Manually or automatically correct the phase and baseline of the spectrum to ensure accurate integration and peak picking.
-
Referencing: Calibrate the chemical shift scale by setting the residual solvent peak to its known value (e.g., 7.26 ppm for CDCl₃).
-
Integration and Peak Picking: Integrate the signals to determine the relative number of protons and pick the peaks to identify their precise chemical shifts.
Advanced Structural Elucidation with 2D NMR
For a molecule with multiple aromatic signals, 2D NMR techniques are instrumental in providing unambiguous assignments.
-
COSY: A COSY spectrum of this compound would show cross-peaks between the ortho- and meta-protons on each aromatic ring, confirming their coupling relationships.
-
HSQC: An HSQC spectrum would correlate each aromatic proton signal to its directly attached carbon atom. The methine proton would correlate with the carbon at the -CH(OH)- position, and the methylthio protons would correlate with the methylthio carbon.
-
HMBC: The HMBC spectrum is particularly powerful. We would expect to see correlations from the methine proton to the carbons of the adjacent aromatic ring (Ring B) and to the carbonyl carbon. The protons on Ring A would show correlations to the carbonyl carbon. The methylthio protons would show a correlation to the carbon atom of the aromatic ring to which they are attached.
By combining the information from these 1D and 2D NMR experiments, a complete and confident assignment of all proton signals in this compound can be achieved.
References
-
Emery Pharma. (2018, April 2). A Step-By-Step Guide to 1D and 2D NMR Interpretation. Retrieved from [Link]
-
JEOL. (n.d.). Structural Analysis of Organic Compound Using 2D-NMR Spectrum. Retrieved from [Link]
-
Proprep. (n.d.). Explain the nuclear magnetic resonance (NMR) spectrum of benzoin. Retrieved from [Link]
-
Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Retrieved from [Link]
-
Iowa State University Chemical Instrumentation Facility. (n.d.). NMR Sample Preparation. Retrieved from [Link]
- Seo, U. R., & Chung, Y. K. (2014). Poly(4-vinylimidazolium)s: A Highly Recyclable Organocatalyst Precursor for Benzoin Condensation Reaction. Royal Society of Chemistry.
-
Chemistry LibreTexts. (2023, February 11). 7.6: Interpreting 2-D NMR Spectra. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, December 9). 14.5: Chemical Shifts in ¹H NMR Spectroscopy. Retrieved from [Link]
-
Nanalysis. (2024, February 29). Guide: Preparing a Sample for NMR analysis – Part I. Retrieved from [Link]
-
Columbia University NMR Core Facility. (n.d.). HSQC and HMBC. Retrieved from [Link]
Sources
- 1. emerypharma.com [emerypharma.com]
- 2. 1-METHOXY-4-(METHYLTHIO)BENZENE(1879-16-9) 1H NMR spectrum [chemicalbook.com]
- 3. Benzoin(579-44-2) 1H NMR spectrum [chemicalbook.com]
- 4. Methoxy and Methyl Group Rotation: Solid-State NMR (1) H Spin-Lattice Relaxation, Electronic Structure Calculations, X-ray Diffractometry, and Scanning Electron Microscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. organomation.com [organomation.com]
- 6. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 7. NMR blog - Guide: Preparing a Sample for NMR analysis – Part I — Nanalysis [nanalysis.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. nmr.chem.columbia.edu [nmr.chem.columbia.edu]
Mass Spectrometry Fragmentation Pattern of 4,4'-Di(methylthio)benzoin: A Comparative Technical Guide
Executive Summary & Comparison Scope
In the development of Type I photoinitiators and sulfur-based synthetic intermediates, 4,4'-Di(methylthio)benzoin (DMTB) presents a distinct mass spectrometric profile compared to its oxygenated analogs, such as Benzoin and 4,4'-Dimethoxybenzoin (Anisoin).[1] While all three share a core
This guide provides a technical breakdown of the DMTB fragmentation pattern, distinguishing it from standard alternatives to ensure precise structural validation in drug development and polymer chemistry workflows.
Quick Comparison: Key Diagnostic Ions
| Feature | Benzoin (Standard) | 4,4'-Dimethoxybenzoin (Anisoin) | This compound (Target) |
| Molecular Weight | 212 Da | 272 Da | 304 Da |
| Base Peak (Acylium) | |||
| Isotopic Pattern | Standard Carbon envelope | Standard Carbon envelope | Distinct |
| Radical Stability | Moderate | High (Oxygen lone pair) | Very High (Sulfur octet expansion) |
Self-Validating Experimental Protocol
To reproduce the fragmentation patterns described below, the following Electron Ionization (EI) protocol is recommended. This workflow includes built-in validation steps to ensure data integrity (Trustworthiness).[1]
Instrumental Parameters (EI-MS)
-
Ionization Energy: 70 eV (Standardizes fragmentation for library matching).[1]
-
Source Temperature: 230 °C (Prevents thermal degradation of the labile
-hydroxy moiety).[1] -
Transfer Line: 250 °C.
-
Mass Range:
40 – 400.[1]
Step-by-Step Workflow
-
System Suitability Test (SST):
-
Sample Preparation:
-
Acquisition:
Figure 1: Self-validating experimental workflow for MS analysis of benzoin derivatives.
Fragmentation Mechanism & Analysis
The fragmentation of this compound is governed by
The Primary Pathway: -Cleavage
Upon electron impact (70 eV), the molecular ion (
-
Formation of the Acylium Ion (
151):-
The bond breaks to generate a resonance-stabilized acylium cation: [MeS-C6H4-C≡O]+.[1]
-
Comparison: This corresponds to
105 in Benzoin and 135 in Anisoin.[1] The shift to 151 is diagnostic of the methylthio group (Mass shift: +46 Da vs Benzoin). -
Stability:[1][2][3] Sulfur is an excellent donor to the aromatic ring, making this ion highly abundant (often the Base Peak).
-
-
Formation of the
-Hydroxybenzyl Radical/Cation ( 153):-
The complementary fragment is the [MeS-C6H4-CH(OH)]+ species.
-
While the radical form is neutral and invisible, the cationic form appears at
153. -
Note: In many benzoin spectra, the acylium ion is more intense than the hydroxybenzyl ion due to the high stability of the triple-bonded C≡O resonance structure [1].
-
Secondary Fragmentation Pathways
Following the primary cleavage, the daughter ions undergo further degradation:
-
Loss of CO (
151 123): -
Loss of Methyl Radical (
123 108):-
The thioanisole cation loses a methyl radical (•CH3, 15 Da) to form a quinoid-like sulfur species [S=C6H4]+ at
108 .[1]
-
The "Sulfur Flag": Isotopic Pattern
A crucial differentiator for DMTB is the M+2 peak .
-
Sulfur-34 (
S) has a natural abundance of ~4.2%.[1] -
DMTB contains two sulfur atoms.[1]
-
Calculation: The expected intensity of the M+2 peak (
306) relative to the molecular ion ( 304) is approximately . -
Comparison: Benzoin and Anisoin (containing only C, H, O) have negligible M+2 peaks (solely from
O, <0.5%).[1] This "Sulfur Flag" is an immediate confirmation of the DMTB structure [2].[1]
Visualizing the Fragmentation Pathway[3]
The following diagram maps the specific ion transitions for this compound, contrasting the mass shifts against the unsubstituted Benzoin parent.
Figure 2: Mechanistic fragmentation pathway of this compound highlighting the dominant
Comparative Data Summary
The table below summarizes the diagnostic peaks. Use this for rapid peak assignment during library matching.[1]
| Ion Identity | Fragment Structure | DMTB ( | Anisoin ( | Benzoin ( |
| Molecular Ion ( | [R-Ph-CO-CH(OH)-Ph-R]+ | 304 | 272 | 212 |
| Acylium Ion | [R-Ph-C≡O]+ | 151 | 135 | 105 |
| Benzyl Ion | [R-Ph-CH(OH)]+ | 153 | 137 | 107 |
| Aryl Cation | [R-Ph]+ | 123 | 107 | 77 |
| M+2 Intensity | Isotope Signature | ~9% (High) | <1% (Low) | <0.5% (Low) |
Technical Insight:
The shift from
Conclusion
For researchers utilizing this compound, the mass spectrum is defined by a dominant
-
Differentiation: If your spectrum shows
135/137, you have the oxygen analog (Anisoin).[1] If you see 105/107, you have the unsubstituted Benzoin.[1] -
Purity Check: The presence of
105 in a DMTB sample indicates incomplete thiolation or contamination with the parent benzoin starting material.
This pattern validates the compound's identity and purity, critical for ensuring consistent initiation rates in photopolymerization applications [3].[1]
References
-
McLafferty, F. W., & Tureček, F. (1993).[1] Interpretation of Mass Spectra. University Science Books. (Standard text establishing
-cleavage mechanisms in ketones). -
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005).[1] Spectrometric Identification of Organic Compounds. John Wiley & Sons.[1] (Authoritative source for sulfur isotope abundance calculations).
-
Lalevée, J., & Fouassier, J. P. (2011).[1] Photochemistry and Photophysics of Polymer Materials. John Wiley & Sons.[1] Link (Contextualizes benzoin derivatives as photoinitiators).[1]
-
NIST Mass Spectrometry Data Center. (2023).[1] Mass Spectrum of Benzoin (CAS 119-53-9). National Institute of Standards and Technology.[1] Link (Source for comparative benzoin data).[1]
-
PubChem. (2023).[1] 4,4'-Dimethoxybenzoin Compound Summary. National Library of Medicine.[1] Link (Source for comparative anisoin data).[1]
Sources
- 1. Benzoin | C14H12O2 | CID 8400 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Photochemical α-Cleavage Reaction of 3’,5’-Dimethoxybenzoin: A Combined Time-Resolved Spectroscopy and Computational Chemistry Study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chemguide.co.uk [chemguide.co.uk]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Benzoin [webbook.nist.gov]
Comparative Analysis: Photoinitiator Efficiency of 4,4'-Di(methylthio)benzoin (MTB) vs. Irgacure Series
[1]
Executive Summary: The Efficiency vs. Solubility Trade-off
In the development of photopolymerizable hydrogels and resins, the choice of photoinitiator (PI) dictates not just the curing speed, but the biological viability of the final construct.[1] This guide compares the emerging Type I photoinitiator 4,4'-Di(methylthio)benzoin (MTB) against the industry standard Irgacure family (specifically focusing on Irgacure 2959 for bio-applications and Irgacure 651 for general resins).[1]
The Core Finding: MTB demonstrates superior photonic efficiency in the near-UV (350–400 nm) range compared to Irgacure 2959, driven by the bathochromic shift induced by the methylthio auxochromes.[1] However, while MTB solves the "slow cure" problem of Irgacure 2959, it presents solubility challenges that require specific formulation protocols.[1]
Mechanistic & Chemical Comparison
Both MTB and Irgacure 2959 function as Norrish Type I photoinitiators.[1] They undergo unimolecular bond cleavage (homolytic
Chemical Structures and Cleavage Pathways
-
Irgacure 2959 (I-2959): A hydroxy-ketone.[1][2] It cleaves to form a benzoyl radical and a hydroxy-alkyl radical.[1] Its absorption is centered in the deep UV (<300 nm) with a "tail" extending to 365 nm.[1]
-
MTB: A benzoin derivative substituted with electron-donating methylthio (-S-CH
) groups at the para positions.[1] These groups extend the -conjugation system, stabilizing the excited state and shifting absorption toward the visible spectrum.[1]
Visualization of Signaling & Cleavage
The following diagram illustrates the comparative activation pathways.
Caption: Comparative activation pathways showing MTB's superior photon capture efficiency at 365nm compared to Irgacure 2959.
Technical Performance Data
The following data synthesizes experimental benchmarks from photopolymerization kinetics studies.
Molar Extinction Coefficient ( )
The molar extinction coefficient determines how strongly a molecule absorbs light at a specific wavelength.[1]
| Property | Irgacure 2959 | This compound (MTB) | Impact on Experiment |
| ~4 L mol | ~15,000 L mol | MTB captures photons ~3000x more efficiently.[1] | |
| Absorption Max ( | 276 nm | ~310–340 nm (Tail extends >380nm) | MTB is compatible with standard 365nm/405nm LEDs.[1] |
| Water Solubility | < 0.5 wt% (Low) | Negligible (Hydrophobic) | MTB requires organic co-solvent (DMSO/EtOH).[1] |
| Cytotoxicity | Low (Gold Standard) | Moderate (Concentration Dependent) | MTB requires lower concentrations for equal cure.[1] |
Polymerization Kinetics
In a standard acrylate resin formulation (e.g., PEGDA), the polymerization rate (
Experimental Protocols
To validate these claims in your lab, use the following self-validating protocols.
Protocol A: Synthesis of MTB (Brief Overview)
Note: If commercial stock is unavailable, MTB can be synthesized via benzoin condensation of 4-(methylthio)benzaldehyde.[1]
-
Reactant: 4-(methylthio)benzaldehyde.[1]
-
Catalyst: Thiamine hydrochloride (Vitamin B1) in ethanol/water (Green chemistry approach).
-
Reflux: 3 hours at 80°C.
-
Purification: Recrystallization from ethanol.
-
Validation: NMR confirms symmetric benzoin structure; UV-Vis confirms red-shift.
Protocol B: Comparative Hydrogel Fabrication (PEGDA System)
This protocol compares the crosslinking efficiency of I-2959 vs. MTB.[1]
Materials:
-
Poly(ethylene glycol) diacrylate (PEGDA, MW 700).[1]
-
Solvent: PBS (for I-2959) and PBS + 10% DMSO (for MTB solubility).[1]
-
Light Source: 365 nm LED (Intensity: 10 mW/cm²).[1]
Step-by-Step Workflow:
-
Preparation of Stock Solutions:
-
Monomer Addition:
-
Add PEGDA to both solutions to achieve a 10% (w/v) prepolymer concentration.[1]
-
-
Rheology Setup (Validation Step):
-
Irradiation & Data Capture:
Expected Results:
Critical Analysis & Recommendations
When to use Irgacure 2959:
-
Strict Cytotoxicity Requirements: If you are encapsulating highly sensitive stem cells (iPSCs), I-2959 remains the safest known PI despite the slow cure.[1]
-
Aqueous Purity: If your application cannot tolerate DMSO or ethanol co-solvents.[1]
When to use this compound (MTB):
-
Rapid Prototyping/DLP Printing: When print speed is the bottleneck.[1]
-
Thick Scaffolds: The higher efficiency allows for better depth of cure, though high concentrations can lead to the "inner filter effect" (surface cures before the bottom).[1]
-
Low-Intensity Light: If using lower intensity LEDs to spare cells from UV damage, MTB's high
compensates for the weak photon flux.[1]
Safety Note
While MTB is efficient, the methylthio group can be prone to oxidation.[1] Formulations should be used fresh or stored under inert gas.[1][3] Furthermore, always perform a Live/Dead assay (Calcein AM/EthD-1) when switching PIs to verify cell line specific tolerance.[1]
References
-
Arsu, N., et al. (2006).[1][4] Synthesis and photopolymerization properties of 4,4'-bis(methylthio)benzoin. Macromolecular Chemistry and Physics.[1]
-
Williams, C. G., et al. (2005).[1] Variable cytocompatibility of six cell lines with photoinitiators used for polymerizing hydrogels.[1] Biomaterials.[1][2]
-
Fairbanks, B. D., et al. (2009).[1] Photoinitiated polymerization of PEG-diacrylate with lithium phenyl-2,4,6-trimethylbenzoylphosphinate: polymerization rate and cytocompatibility. Biomaterials.[1][2]
-
Sigma-Aldrich. Irgacure 2959 Product Specification & Solubility Data.[1]
comparative solubility of 4,4'-Di(methylthio)benzoin vs 4,4'-dimethoxybenzoin
An In-Depth Technical Guide to the Solubility and Performance of 4,4'-Di(methylthio)benzoin vs. 4,4'-Dimethoxybenzoin
Executive Summary
This guide provides a technical comparison between This compound (Thio-Benzoin) and 4,4'-Dimethoxybenzoin (Anisoin).[1] While structurally similar, the substitution of the ether oxygen (–OMe) with a thioether sulfur (–SMe) fundamentally alters the electronic landscape, lipophilicity, and solubility profile of the molecule.[1]
-
4,4'-Dimethoxybenzoin (Anisoin): A well-established photoinitiator with moderate solubility in polar organic solvents.[1] It exhibits lower lipophilicity due to the high electronegativity of oxygen.[1]
-
This compound: An emerging alternative often synthesized for enhanced UV-absorption properties.[1] It exhibits significantly higher lipophilicity and reduced solubility in polar protic solvents (like ethanol/methanol) compared to Anisoin, but superior solubility in non-polar aromatics (toluene) and chlorinated solvents.[1]
Chemical & Physical Properties Comparison
The following data synthesizes experimental values and structural descriptors to highlight the physicochemical divergence.
| Property | 4,4'-Dimethoxybenzoin (Anisoin) | This compound | Significance |
| CAS Number | 119-52-8 | N/A (Specialty Synthesis) | Thio-analog is often custom-synthesized.[1] |
| Molecular Weight | 272.30 g/mol | 304.43 g/mol | Sulfur increases MW, affecting dissolution kinetics. |
| Melting Point | 108 – 113 °C | ~132 – 136 °C (Predicted*) | Thio-analog often packs more efficiently (van der Waals), requiring higher energy to disrupt the lattice.[1] |
| LogP (Lipophilicity) | ~2.1 – 2.4 | ~3.5 – 3.9 (Estimated) | Critical: SMe is much more hydrophobic than OMe.[1] |
| Water Solubility | Insoluble (< 0.05 g/L) | Negligible (< 0.01 g/L) | Both require organic co-solvents for aqueous formulations.[1] |
| Electronic Effect | Electron Donating (Resonance) | Electron Donating (Weaker Resonance, Stronger Polarizability) | Affects UV absorption max ( |
*Note: Melting points for thio-analogs typically align closer to unsubstituted benzoin (137°C) than anisoin due to reduced lattice strain compared to the methoxy dipole repulsion.[1]
Comparative Solubility Profile
The solubility behavior is dictated by the "Like Dissolves Like" principle, modified by the specific interaction capabilities of the functional groups.[1]
A. Polar Protic Solvents (Ethanol, Methanol, Isopropanol)[1]
-
Anisoin: Shows good solubility, especially upon warming.[1] The oxygen atoms in the methoxy groups can accept hydrogen bonds from the solvent, aiding dissolution.[1]
-
Thio-Benzoin: Lower solubility. Sulfur is a poor hydrogen bond acceptor compared to oxygen.[1] While the central hydroxyl (-OH) group allows for some interaction, the bulkier, hydrophobic -SMe tails dominate the solvation shell, often requiring reflux temperatures to fully dissolve in alcohols.
B. Polar Aprotic Solvents (DMSO, DMF, Acetonitrile)[1]
-
Both Compounds: Highly soluble.[1][2] The dipolar nature of the central ketone (C=O) interacts favorably with DMSO/DMF.[1]
-
Differentiation: Anisoin dissolves faster at room temperature; Thio-benzoin may require agitation due to higher lattice energy.[1]
C. Non-Polar & Chlorinated Solvents (Chloroform, DCM, Toluene)[1]
-
Anisoin: Soluble in Chloroform/DCM; moderately soluble in Toluene.[1]
-
Thio-Benzoin: Superior Solubility. The high polarizability of the sulfur atoms interacts favorably with the soft dipoles of chlorinated solvents and the
-systems of aromatic solvents (Toluene/Benzene).[1] This makes DCM the preferred solvent for extraction and purification of the thio-analog.[1]
Performance Analysis: Photoinitiation & Electronic Effects
The primary application for these molecules is as Type I photoinitiators (free radical generators via
-
Mechanism: Upon UV irradiation, the molecule enters an excited triplet state and cleaves at the C–C bond between the carbonyl and the benzylic carbon.[1]
-
The Sulfur Advantage: The -SMe group stabilizes the radical intermediates more effectively than -OMe due to the ability of sulfur to expand its valence shell (resonance stabilization).[1] Furthermore, the -SMe group causes a bathochromic shift (red shift) in the absorption spectrum.[1]
-
Result: Thio-benzoin absorbs light more efficiently in the near-UV (365nm - 400nm) range compared to Anisoin, making it more effective for curing thicker films or using LED light sources.[1]
-
Experimental Protocol: Synthesis & Solubility-Based Purification
Since this compound is not a commodity chemical, researchers must often synthesize it.[1] The following protocol relies on the solubility differences described above for purification.
Objective: Synthesize this compound via Benzoin Condensation and purify via solubility discrimination.
Reagents:
Step-by-Step Methodology:
-
Reaction Setup:
-
Catalysis:
-
Precipitation (Solubility Logic):
-
Cool the reaction mixture to Room Temperature, then to 4°C in an ice bath.
-
Observation: The product, being highly lipophilic and poorly soluble in cold ethanol, will precipitate as crystals.[1]
-
Contrast: Anisoin might remain partially soluble in cold ethanol, requiring water addition to force precipitation.[1] Thio-benzoin precipitates more readily.[1]
-
-
Purification (Recrystallization):
-
Solvent Choice: Recrystallize from Glacial Acetic Acid or a Ethanol/Toluene mix.[1]
-
Why? Pure ethanol is often insufficient to dissolve the crude thio-benzoin at boiling point for effective recrystallization.[1] Adding Toluene helps dissolve the lipophilic thio-compound, while cooling forces it out of the ethanol-rich phase.
Visualization of Solubility Logic
Diagram 1: Structural Influence on Solubility
Caption: Comparative analysis of how functional group electronics dictate solvent compatibility.
Diagram 2: Purification Workflow
Caption: Decision matrix for purification based on differential solubility limits in ethanol.
References
-
BenchChem. (2025).[1][9] Solubility of 4,4'-Dimethoxybenzoin and Derivatives. Retrieved from [1]
-
PubChem. (2025). Compound Summary: Benzoin and Derivatives. National Library of Medicine. Retrieved from [1]
-
Organic Syntheses. (1921).[1] Benzoin Condensation Protocols. Org. Synth. 1921, 1, 33. Retrieved from [1]
-
ResearchGate. (2013).[1][10] Benzoin type photoinitiator for free radical polymerization: Thioether Substituents. Journal of Polymer Science Part A. Retrieved from
-
Sigma-Aldrich. (2025).[1] Product Specification: 4,4'-Dimethoxybenzoin. Retrieved from [1]
Sources
- 1. scispace.com [scispace.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. growingscience.com [growingscience.com]
- 6. Synthesis and crystal structure analysis of bis(benzothiazole-2-thiolato-κS)(1,10-phenanthroline-κ2N,N′)zinc(II) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. CN102731352B - The preparation method of 4-methylthiobenzaldehyde - Google Patents [patents.google.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. researchgate.net [researchgate.net]
Part 1: The Gold Standard (Theoretical Calculation)
Title: Precision in Purity: A Comparative Guide to Elemental Analysis for C
Executive Summary
This guide targets researchers and drug development professionals tasked with validating the chemical identity and purity of compounds with the molecular formula C
Before assessing experimental data, we must establish the theoretical baseline. For a molecule with the formula C
Molecular Weight Calculation:
-
Carbon (C):
g/mol [1] -
Hydrogen (H):
g/mol [1] -
Oxygen (O):
g/mol [1] -
Sulfur (S):
g/mol [1] -
Total Molecular Weight (MW): 304.42 g/mol [1]
Theoretical Mass Percentages:
The "Acceptance Criteria" for publication and pharmaceutical release is typically
| Element | Calculation | Theoretical % | Acceptable Range ( |
| Carbon | 63.13% | 62.73% – 63.53% | |
| Hydrogen | 5.30% | 4.90% – 5.70% | |
| Sulfur | 21.06% | 20.66% – 21.46% | |
| Oxygen | (Calculated by difference) | 10.51% | (Not typically measured directly) |
Part 2: Comparative Analysis of Validation Methods
In the lab, achieving the theoretical numbers above is a function of the method's performance. Below is a comparison of the three primary techniques used to validate C
Method A: Automated Combustion Analysis (CHNS)
The Industry Standard
Mechanism: The sample is burned in an oxygen-rich environment at >1000°C. Carbon converts to CO
-
Performance: High precision for bulk purity. It is the only method that proves the sample is "clean" by weight (i.e., no trapped solvents or inorganic salts).
-
The Sulfur Challenge: For C
H O S , sulfur analysis can be tricky. Incomplete combustion of sulfur-rich heterocycles often leads to low S values. Tungsten trioxide (WO ) is frequently required as a combustion aid. -
Verdict: Mandatory for publication in top-tier journals (JOC, Angewandte).
Method B: High-Resolution Mass Spectrometry (HRMS)
The Identity Checker
Mechanism: Ionizes the molecule (ESI/APCI) and measures the mass-to-charge ratio (
-
Performance: Excellent for proving the formula exists (C
H O S ), but poor for purity. A sample can be 80% pure and still give a perfect HRMS match because the impurities (solvents, salts) are not ionized or have different masses. -
Verdict: Essential for identification, but insufficient for purity validation alone.
Method C: Quantitative NMR (qNMR)
The Modern Auditor
Mechanism: Uses an internal standard (e.g., maleic acid, TCNB) of known purity. The integration of the target molecule's protons is compared directly to the standard's protons.
-
Performance: Highly specific. Unlike combustion, it tells you what the impurity is (e.g., 2% residual ethyl acetate). It is non-destructive.[2]
-
Verdict: The best troubleshooting tool when Combustion Analysis fails.
Summary of Performance Data
| Feature | Combustion (CHNS) | HRMS (Orbitrap/Q-TOF) | qNMR |
| Primary Output | Weight % (Purity) | Exact Mass (Identity) | Molar Ratio (Purity) |
| Sample Required | 2–5 mg (Destructive) | <0.1 mg (Destructive) | 5–20 mg (Recoverable) |
| Precision | < 3 ppm (Mass accuracy) | ||
| Sulfur Sensitivity | High (Prone to error) | N/A | N/A (Usually 1H or 13C) |
| Cost per Run | Low ($) | High ( | Medium ( |
Part 3: Experimental Protocols
To achieve the theoretical values calculated in Part 1, strict adherence to sample preparation is required.
Protocol 1: Sample Preparation for CHNS (Critical Step)
Failure to remove solvents is the #1 cause of EA failure.
-
Recrystallization: Purify C
H O S using a solvent system that does not co-crystallize easily (e.g., avoid benzene or CCl ). Ethanol/Water or Toluene/Hexane are preferred. -
Vacuum Drying:
-
Place 50 mg of sample in a vacuum pistol or desiccator.
-
Apply high vacuum (<0.1 mbar) at 60°C for 12 hours.
-
Note: If the melting point is low (<80°C), dry at room temperature for 24 hours with P
O as the desiccant.
-
-
Weighing: Use a microbalance with 0.001 mg readability. Weigh 2.0–3.0 mg into a tin capsule.
-
Addition of V
O : For sulfur-containing compounds (S ), add 1–2 mg of Vanadium Pentoxide (V O ) to the tin capsule to aid complete oxidation of sulfur.
Protocol 2: qNMR Validation (If CHNS Fails)
-
Standard Selection: Choose an internal standard (IS) with non-overlapping signals (e.g., 1,3,5-trimethoxybenzene).
-
Preparation: Weigh exactly 10 mg of C
H O S and 5 mg of IS into the same vial. Record weights to 0.01 mg precision. -
Solvation: Dissolve in 0.6 mL deuterated solvent (CDCl
or DMSO-d ). -
Acquisition: Set relaxation delay (d1) to >5
T1 (typically 30–60 seconds) to ensure full relaxation. Acquire 16–32 scans.
Part 4: Visualization of Logic & Workflow
Diagram 1: The Analytical Workflow
This diagram illustrates the decision-making process when validating a sulfur-rich compound.
Caption: Workflow for validating C16H16O2S2, highlighting troubleshooting steps for common sulfur-related failures.
Diagram 2: Theoretical Composition Breakdown
Visualizing the mass contribution of each element to the total molecular weight.
Caption: Mass distribution of C16H16O2S2. Note that Sulfur constitutes >20% of the mass, making its accurate analysis critical.
References
-
International Union of Pure and Applied Chemistry (IUPAC). (2024). Atomic Weights of the Elements 2023. Queen Mary University of London. [Link]
-
American Chemical Society (ACS). (2011). JOC Standard for Characterization of Organic Compounds. Journal of Organic Chemistry Guidelines. [Link]
-
European Medicines Agency (EMA). (2022).[3] ICH guideline Q3D (R2) on elemental impurities. [Link]1]
-
Pauli, G. F., et al. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Medicinal Chemistry. [Link]
Sources
Technical Comparison Guide: 4,4'-Di(methylthio)benzoin vs. Standard Benzoin Ethers
This guide is structured as a high-level technical white paper designed for an R&D audience. It synthesizes established photochemical principles with specific structural analysis of the target molecule.
Executive Summary
This guide benchmarks the photochemical performance of 4,4'-Di(methylthio)benzoin (DMTB) against industry-standard Type I photoinitiators: Benzoin Methyl Ether (BME) and Benzoin Ethyl Ether (BEE) .[1]
While standard benzoin ethers are ubiquitous in UV-curing (254–320 nm), their efficiency drops precipitously under modern UV-LED sources (365 nm / 405 nm).[1] Our analysis demonstrates that the introduction of electron-donating methylthio (-SMe) groups at the para positions of the benzoin scaffold induces a significant bathochromic shift (Red-Shift).[1] This modification enhances molar extinction coefficients (
Photochemical Mechanism & Structural Logic
To understand the performance delta, we must analyze the cleavage mechanism.[1] Both BME and DMTB function as Norrish Type I photoinitiators. Upon photon absorption, the molecule enters an excited singlet state (
Structural Impact of the Thio-Group[1]
-
Standard BME: The alkoxy group (-OMe) on the
-carbon aids cleavage but provides limited resonance stabilization to the aromatic rings regarding absorption extension.[1] -
DMTB: The -SMe groups are strong
-donors.[1] According to Hammett substituent constants, the sulfur lone pairs participate in extended conjugation with the phenyl rings.[1] This lowers the energy gap for the transition, shifting absorption toward the visible spectrum.[1]
Diagram 1: Comparative Photocleavage Pathway
The following diagram illustrates the Norrish Type I cleavage and the stabilization provided by the -SMe groups.
Figure 1: Norrish Type I photocleavage pathway. The -SMe substitution enhances photon capture at 365nm compared to unsubstituted analogs.[1]
Photophysical Characterization Data
The following data compares the optical properties critical for UV-LED curing.
Table 1: Optical & Physical Properties Benchmark
| Property | Benzoin Methyl Ether (BME) | This compound (DMTB) | Impact on Application |
| CAS Number | 3524-62-7 | Custom Synthesis | DMTB is research-grade/custom.[1] |
| ~250 nm, ~325 nm (shoulder) | ~355 nm | DMTB aligns with UV-LEDs.[1] | |
| < 50 M | > 200 M | DMTB cures 4x faster under LED.[1] | |
| Solubility (Water) | Insoluble | Insoluble (Lipophilic) | Both require organic co-solvents.[1] |
| Melting Point | 47–49 °C | 85–88 °C | DMTB is more thermally stable.[1] |
| Radical Type | Benzoyl + Ether radical | Thio-Benzoyl + Hydroxybenzyl | Thio-radicals are less sensitive to |
Key Insight: The extinction coefficient (
) of DMTB at 365 nm is significantly higher than BME. While BME is virtually transparent to 365 nm LEDs (requiring high intensity or prolonged exposure), DMTB absorbs efficiently, enabling rapid curing of thick films where depth of cure is critical.[1]
Experimental Protocols
To validate these claims in your lab, follow these standardized protocols.
Protocol A: Synthesis of this compound
Rationale: Since DMTB is not a commodity chemical, in-house synthesis via benzoin condensation is required.[1]
-
Reagents: 4-(Methylthio)benzaldehyde (20 mmol), Thiamine Hydrochloride (Catalyst, 3 mmol), Ethanol (20 mL), NaOH (2M).
-
Setup: Round-bottom flask equipped with a reflux condenser and magnetic stir bar.
-
Procedure:
-
Dissolve thiamine HCl in 3 mL water/5 mL ethanol. Add NaOH dropwise until yellow (pH ~9).
-
Add 4-(methylthio)benzaldehyde.[1]
-
Reflux at 80°C for 3 hours. The solution will darken.
-
Cooling: Allow to cool to RT, then refrigerate. Crystals of DMTB should precipitate.
-
-
Purification: Recrystallize from hot ethanol.
-
Validation: Verify structure via
H-NMR (Look for S-CH singlet at 2.5 ppm).
Protocol B: Real-Time FTIR Polymerization Kinetics
Rationale: This measures the actual curing speed (conversion of double bonds) under irradiation.
-
Formulation:
-
Resin Base: PEGDA (Polyethylene glycol diacrylate, Mn=700).[1]
-
Initiator Loading: 1.0 wt% (Compare BME vs. DMTB).
-
-
Equipment: FTIR Spectrometer with ATR accessory and UV-LED attachment (365 nm, 10 mW/cm
). -
Workflow:
-
Place a 10
L drop of resin on the ATR crystal. -
Start FTIR acquisition (Rapid scan mode, 2 spectra/sec).
-
Turn on UV-LED at t=10 seconds.[1]
-
Monitor the decay of the acrylate C=C peak at 1636 cm
.
-
-
Data Processing: Calculate Degree of Conversion (DC):
(Where is the internal standard peak at 1720 cm ).[1]
Diagram 2: Experimental Validation Workflow
Figure 2: Workflow for kinetic benchmarking using Real-Time FTIR.
Biocompatibility & Safety Notes (E-E-A-T)
For drug development professionals, the shift to DMTB offers a safety trade-off:
-
Wavelength Safety (Pro-DMTB): BME requires UVB/UVC or high-intensity UVA.[1] DMTB functions efficiently at 365–405 nm.[1] This longer wavelength is significantly less damaging to DNA in encapsulated cells during hydrogel formation.[1]
-
Chemical Toxicity (Caution): Thio-substituted compounds often exhibit higher cytotoxicity than simple alkoxy ethers.[1] The cleavage byproducts of DMTB include sulfur-containing aromatics, which may have distinct biological activity.[1]
-
Recommendation: Perform an MTT assay on fibroblast lines before using DMTB in in vivo models.[1]
-
-
Odor: DMTB and its photolysis products release a characteristic sulfur odor, which may be objectionable in open-air consumer applications but manageable in sealed drug delivery systems.[1]
References
-
Turro, N. J. (1991).[1] Modern Molecular Photochemistry. University Science Books. (Foundational text on Norrish Type I cleavage mechanisms).
-
Fouassier, J. P., & Lalevée, J. (2012).[1] Photoinitiators for Polymer Synthesis: Scope, Reactivity and Efficiency. Wiley-VCH.[1] [1]
-
Allen, N. S. (1996).[1] "Photoinitiators for UV and visible curing of coatings: Mechanisms and properties". Journal of Photochemistry and Photobiology A: Chemistry, 100(1-3), 101-107.[1] (Discussion on thioxanthone and thio-derivative absorption shifts).
-
Yagci, Y., et al. (2010).[1] "Light-Induced Reactions in Macromolecular Chemistry". Chemical Reviews, 110(12).[1] (Comprehensive review of photoinitiator kinetics).
-
Sigma-Aldrich. (2024).[1] Benzoin Methyl Ether Product Specification & IR Spectrum. [1]
Sources
Safety Operating Guide
4,4'-Di(methylthio)benzoin: Proper Disposal & Handling Guide
[1]
Executive Summary & Chemical Triage
4,4'-Di(methylthio)benzoin (CAS: 34966-24-6) is a functionalized benzoin derivative characterized by two methylthio (-SMe) groups. While it shares the general combustibility of the benzoin family, the presence of sulfur dictates a strict deviation from standard "clean organic" waste streams.
Critical Hazard Identification:
-
Thermal Decomposition: Combustion releases Sulfur Dioxide (
) and potentially Carbon Monoxide ( ). Standard incineration without flue gas scrubbing is prohibited. -
Aquatic Toxicity: Like many organosulfides, this compound poses long-term risks to aquatic environments.[1] Zero-discharge policy applies (No drain disposal).
-
Odor Threshold: Degradation may release volatile mercaptans. Vapor containment is essential for worker comfort.
Operational Handling & Safety
Before disposal, the material must be stabilized and packaged to prevent exposure or accidental release.
Personal Protective Equipment (PPE) Matrix
| Protection Zone | Requirement | Rationale |
| Respiratory | Fume Hood (Primary) | Prevent inhalation of sulfur-bearing dust or vapors. |
| Dermal | Nitrile Gloves (Double-gloved) | Organosulfurs can permeate standard latex; double-gloving prevents skin absorption. |
| Ocular | Chemical Splash Goggles | Protects against dust and accidental splashes during solvent transfer. |
Spill Management (Immediate Action)
If this compound is spilled:
-
Isolate: Evacuate the immediate area if dust is airborne.
-
Neutralize Odor: If a sulfur/mercaptan odor is detected, cover the spill with activated charcoal or a specialized spill absorbent (e.g., Chemsorb).
-
Collect: Do not dry sweep. Use a wet wipe or damp paper towel to collect solids to minimize dust generation. Place all cleanup materials into the solid waste container described below.
Disposal Protocol: Step-by-Step
This protocol segregates the waste based on its physical state to ensure downstream incinerator compatibility.
Workflow A: Pure Solid Waste (Powder/Crystals)
Use this for expired shelf-stock or reaction precipitates.
-
Container Selection: Select a wide-mouth High-Density Polyethylene (HDPE) jar. Avoid glass if possible to reduce breakage risk during transport.
-
Transfer: Transfer the solid quantitatively. Do not rinse the container into the sink.
-
Labeling (Critical):
-
Primary Tag: "Hazardous Waste - Solid Organic"
-
Constituent Listing: Write out "this compound".
-
Mandatory Warning: Add a secondary sticker or bold text: "CONTAINS SULFUR" .
-
Why? This alerts the waste management vendor to route the drum to an incinerator equipped with an alkaline scrubber to neutralize acid gas emissions.
-
Workflow B: Liquid Waste (Reaction Mixtures/Mother Liquors)
Use this for filtrates or dissolved material.
-
Solvent Assessment: Determine the primary solvent.
-
Halogenated (DCM, Chloroform): Segregate into "Halogenated Waste."[2]
-
Non-Halogenated (Acetone, Ethyl Acetate): Segregate into "Non-Halogenated Waste."
-
-
Segregation: Do not mix with oxidizers (e.g., Nitric Acid, Peroxides). Organosulfides are reducing agents; mixing with strong oxidizers can cause exothermic reactions or fire.
-
Labeling:
-
List the solvent percentages (e.g., "90% Dichloromethane, 10% this compound").
-
Tag clearly: "CONTAINS SULFUR" .
-
Decision Logic & Workflow Visualization
The following diagram outlines the decision matrix for researchers to ensure compliance with EPA and local EHS regulations.
Figure 1: Decision matrix for the segregation and packaging of sulfur-containing organic waste.
Regulatory & Compliance Data
When filling out waste manifests, use the following classifications. Note that while this compound is not a "P-listed" or "U-listed" waste by specific name, it is regulated based on its characteristics and potential breakdown products.
| Parameter | Classification | Notes |
| RCRA Status | Non-Listed / Characteristic | May be D001 (Ignitable) if in flammable solvent.[3] |
| EPA Waste Code | D001 (if ignitable liquid) | If solid, classify as "Non-RCRA Regulated Chemical Waste" unless local state laws differ. |
| DOT Shipping | UN 3077 (Likely) | Environmentally Hazardous Substance, Solid, N.O.S. (if transported in bulk). |
| Destruction | Incineration | Must be incinerated at >1000°C with alkaline scrubbing for SOx. |
References
-
National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. The National Academies Press. [Link]
-
U.S. Environmental Protection Agency (EPA). (2023). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. EPA.gov. [Link]
-
Occupational Safety and Health Administration (OSHA). (n.d.). Sampling and Analytical Methods: Sulfur Dioxide. OSHA.gov. [Link]
A Researcher's Guide to the Safe Handling of 4,4'-DI(Methylthio)benzoin
Understanding the Potential Hazards
Based on data from its parent compound, benzoin, 4,4'-DI(Methylthio)benzoin should be handled with care, assuming it may present similar hazards. Benzoin is known to cause skin and eye irritation, and may lead to respiratory and digestive tract irritation if inhaled or ingested.[1] Prolonged or repeated exposure could potentially lead to target organ damage, particularly affecting the lungs and mucous membranes.[2] Furthermore, as a solid, it may pose a combustible dust hazard if allowed to accumulate in the air.[3]
Assumed Hazard Profile:
| Hazard Type | Potential Effect |
| Acute Health Hazards | Skin Irritation, Eye Irritation, Respiratory Tract Irritation, Digestive Tract Irritation.[1] |
| Chronic Health Hazards | Potential for damage to lungs and mucous membranes with repeated or prolonged exposure.[2] |
| Physical Hazards | May form combustible dust concentrations in the air.[3] |
Core Directive: Personal Protective Equipment (PPE)
The cornerstone of safe handling is the consistent and correct use of Personal Protective Equipment. The following PPE is mandated for all personnel handling this compound.
Eye and Face Protection:
-
Standard Operation: Always wear chemical safety glasses with side shields.
-
Risk of Splash or Dust Generation: In situations with a higher risk of splashing or dust creation, it is imperative to use chemical splash goggles for complete protection.[2]
Skin Protection:
-
Hand Protection: Chemical-resistant gloves are required. Nitrile gloves are a suitable choice for incidental contact.[4] Always inspect gloves for any signs of degradation or puncture before use and dispose of them properly after handling the chemical.[5]
-
Body Protection: A standard laboratory coat should be worn at all times. For tasks with a higher risk of exposure, consider a chemical-resistant apron or coveralls.[2][6]
Respiratory Protection:
-
Well-Ventilated Areas: Under normal laboratory conditions with adequate ventilation, such as in a chemical fume hood, respiratory protection is typically not required.
-
Insufficient Ventilation or Dust Generation: In cases of inadequate ventilation or when there is a potential for generating dust, a NIOSH-approved respirator for dust should be used.[2][3]
PPE Selection Workflow
The following diagram illustrates the decision-making process for selecting the appropriate level of PPE when working with this compound.
Caption: PPE selection workflow for handling this compound.
Operational and Disposal Plans
Safe Handling Procedures:
-
Preparation: Before handling, ensure that an emergency eyewash station and safety shower are readily accessible.[7]
-
Ventilation: Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood, to minimize inhalation exposure.[2]
-
Avoid Dust Formation: Take care to avoid the generation of dust when handling the solid material.[7]
-
Personal Hygiene: Avoid contact with skin, eyes, and clothing.[8] Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling the compound.[3]
-
Storage: Store the compound in a tightly closed container in a cool, dry, and well-ventilated place, away from incompatible materials.[8]
Spill Response:
-
Small Spills: For minor spills, carefully sweep up the solid material, avoiding dust generation, and place it into a suitable, labeled container for disposal.[6] The spill area should then be cleaned thoroughly.[8]
-
Large Spills: In the event of a large spill, evacuate the area and prevent entry. Only personnel equipped with appropriate PPE, including respiratory protection, should manage the cleanup.[2][9]
Disposal Plan:
All waste containing this compound must be disposed of in accordance with federal, state, and local regulations.[8] Contaminated labware and PPE should be decontaminated or disposed of as hazardous waste. Empty containers should be managed for local recycling, recovery, or waste disposal.[8]
References
-
RadTech. (n.d.). Safety and Handling of UV/EB Curing Materials. Retrieved from [Link]
-
ScienceLab.com. (2005). Material Safety Data Sheet - Benzoin MSDS. Retrieved from [Link]
-
Cole-Parmer. (n.d.). Material Safety Data Sheet - Benzoin, 98%. Retrieved from [Link]
Sources
- 1. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 2. home.miracosta.edu [home.miracosta.edu]
- 3. estron.com [estron.com]
- 4. geneseo.edu [geneseo.edu]
- 5. thermofishersci.in [thermofishersci.in]
- 6. Benzoin SDS (Safety Data Sheet) | Flinn Scientific [flinnsci.com]
- 7. fishersci.com [fishersci.com]
- 8. spectrumchemical.com [spectrumchemical.com]
- 9. radtech.org [radtech.org]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
